molecular formula C8H9N3 B150823 1H-Pyrrolo[2,3-B]pyridine-5-methanamine CAS No. 267876-25-5

1H-Pyrrolo[2,3-B]pyridine-5-methanamine

Cat. No.: B150823
CAS No.: 267876-25-5
M. Wt: 147.18 g/mol
InChI Key: QIPKJJHSPMUFFY-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-methanamine is a high-value chemical building block, specifically a 7-azaindole derivative, widely utilized in medicinal chemistry and drug discovery research . Its structure features a pyrrolopyridine core, which serves as a privileged scaffold for designing biologically active molecules . Main Applications and Research Value: Kinase Inhibitor Development: This compound is a key intermediate in the synthesis of various kinase inhibitors . The 7-azaindole core acts as an effective hinge-binder in kinase binding sites, making it invaluable for creating potential therapeutics targeting cancers and other proliferative diseases . Oncology Research: Researchers leverage this scaffold to develop novel small-molecule anti-cancer agents . Its utility is demonstrated in the design and synthesis of compounds evaluated against cancer cell lines, such as MCF-7 and A-549 . Central Nervous System (CNS) Disorders: The pyrrolopyridine structure is also applied in the creation of small-molecule drugs aimed at neurological disorders, due to its ability to interact with receptors and enzymes in the central nervous system . Versatile Synthetic Intermediate: The primary amine group allows for further functionalization through amide coupling or other reactions, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies . Mechanism of Action: The high research value of the 7-azaindole scaffold stems from its hydrogen-bonding capability. The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole NH group acts as a hydrogen bond donor . This allows molecules derived from this compound to form strong, complementary interactions in the hinge region of kinase proteins, which is critical for achieving potent inhibitory activity . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-6-3-7-1-2-10-8(7)11-5-6/h1-3,5H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPKJJHSPMUFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477480
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine
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Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267876-25-5
Record name 1H-Pyrrolo[2,3-b]pyridine-5-methanamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1H-Pyrrolo[2,3-b]pyridine-5-methanamine, a valuable building block in medicinal chemistry. The document details the core synthetic strategies, provides explicit experimental protocols, and presents quantitative data in a structured format.

Introduction

1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery due to its ability to mimic the indole moiety while offering unique physicochemical properties. The 5-methanamine derivative is a key intermediate for the synthesis of a variety of biologically active compounds, including kinase inhibitors. This guide focuses on the practical synthesis of this target molecule, starting from commercially available precursors.

Core Synthetic Strategy

The most common and efficient pathway to this compound involves a two-step process:

  • Cyanation: Introduction of a nitrile group at the C5 position of the 7-azaindole core. This is typically achieved through a cyanation reaction of a 5-halo-7-azaindole precursor.

  • Reduction: Conversion of the 5-cyano group to a 5-aminomethyl group. This transformation can be accomplished using various reducing agents.

This two-step approach is advantageous due to the accessibility of the starting materials and the generally high yields of each step.

Experimental Protocols

Step 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

The synthesis of the key intermediate, 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile (also known as 5-cyano-7-azaindole), can be achieved via two primary methods, one suitable for large-scale industrial production and another for laboratory-scale synthesis.

Method A: Industrial Scale Synthesis [1]

  • Reaction: Rosenmund-von Braun reaction

  • Starting Material: 5-bromo-7-azaindole

  • Reagents: Cuprous cyanide (CuCN), N-methylpyrrolidone (NMP)

  • Procedure:

    • In a 500 L reactor, charge 40 kg of 5-bromo-7-azaindole, 200 kg of N-methylpyrrolidone (NMP), and 20 kg of cuprous cyanide.

    • Under a nitrogen atmosphere, slowly heat the mixture to 180°C and maintain this temperature for 15 hours.

    • Monitor the reaction progress by HPLC until the starting material is consumed (typically <0.5%).

    • Cool the reaction mixture to approximately -40°C.

    • Transfer the mixture to a 3000 L reactor and dilute with 1600 kg of ethyl acetate.

    • Wash the organic phase with a 5% ammonia solution until the aqueous layer is nearly colorless.

    • Perform a final wash with saturated brine, then dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution to obtain the crude product.

    • For purification, add 400 kg of ethyl acetate and 4 kg of activated carbon to the crude product.

    • Reflux for 30 minutes, then perform a hot filtration, washing with 100 kg of hot ethyl acetate.

    • Concentrate the combined filtrate to about 200 L and cool to induce precipitation.

    • Filter the solid to obtain the final product.

Method B: Laboratory Scale Synthesis [1]

  • Reaction: Palladium-catalyzed cyanation

  • Starting Material: 5-bromo-7-azaindole

  • Reagents: Sodium cyanide (NaCN), cuprous iodide (CuI), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 5-bromo-7-azaindole (300 mg, 1.52 mmol) in DMF (10 ml), add sodium cyanide (150 mg, 3.06 mmol), cuprous iodide (45 mg, 0.24 mmol), and tetrakis(triphenylphosphine)palladium(0) (100 mg, 0.087 mmol).

    • Heat the reaction mixture at 125°C under an argon atmosphere for 48 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and a saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer twice with ethyl acetate (150 ml each).

    • Combine the organic layers and wash three times with saturated sodium bicarbonate solution (100 ml each).

    • Dry the organic phase over sodium sulfate and evaporate the solvent under reduced pressure.

    • Purify the crude material using preparative TLC (70% hexane, 30% ethyl acetate with a triethylamine additive) to yield the product.

Step 2: Reduction of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile to this compound

The reduction of the nitrile to the primary amine can be effectively carried out using Raney Nickel with a hydride source.

  • Reaction: Catalytic hydrogenation

  • Starting Material: 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

  • Reagents: Raney Nickel, Potassium borohydride (KBH₄), dry Ethanol

  • General Procedure: [2][3]

    • In a flask, place potassium borohydride (4.0 molar equivalents) and Raney Nickel (moist weight, approximately 1.0 molar equivalent).

    • Add dry ethanol (2.5 mL per mmol of substrate).

    • To this stirred suspension, add 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile (1.0 molar equivalent).

    • For aromatic nitriles, the reaction is typically stirred vigorously at 50°C.[3]

    • Monitor the reaction by thin-layer chromatography.

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • Evaporate the organic solvent.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Dry the organic layer, filter, and concentrate to obtain the product.

Alternative Reduction Methods:

  • Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent capable of converting nitriles to primary amines.[4][5][6][7] The reaction is typically carried out in an anhydrous aprotic solvent like diethyl ether or THF.[5]

  • Catalytic Hydrogenation: Standard catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere can also be employed.[8][9][10]

Data Presentation

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1ACyanation (Industrial)5-bromo-7-azaindoleCuCNNMP1801579.399.8[1]
1BCyanation (Lab)5-bromo-7-azaindoleNaCN, CuI, Pd(PPh₃)₄DMF12548--[1]
2Reduction (General)1H-Pyrrolo[2,3-b]pyridine-5-carbonitrileRaney Ni, KBH₄Ethanol50-up to 93*-[2][3]

*Yield reported for general reduction of aromatic nitriles under these conditions.

Mandatory Visualizations

Synthetic Pathway

Synthesis_Pathway start 5-bromo-7-azaindole intermediate 1H-Pyrrolo[2,3-b]pyridine- 5-carbonitrile start->intermediate CuCN, NMP, 180°C or NaCN, CuI, Pd(PPh₃)₄, DMF, 125°C product 1H-Pyrrolo[2,3-b]pyridine- 5-methanamine intermediate->product Raney Ni, KBH₄, Ethanol, 50°C

Caption: Synthetic route to this compound.

Experimental Workflow: Nitrile Reduction

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup prep_reagents Combine KBH₄ and Raney Ni in dry Ethanol add_substrate Add 5-cyano-7-azaindole prep_reagents->add_substrate heat Heat to 50°C and stir add_substrate->heat filter Filter to remove catalyst heat->filter After reaction completion evaporate Evaporate solvent filter->evaporate extract Dissolve in Ethyl Acetate, wash with water evaporate->extract dry Dry, filter, and concentrate extract->dry product Final Product dry->product

Caption: Workflow for the reduction of 5-cyano-7-azaindole.

References

An In-depth Technical Guide to the Chemical Properties of 1H-Pyrrolo[2,3-b]pyridine-5-methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[2,3-b]pyridine-5-methanamine, a derivative of the versatile 7-azaindole scaffold, is a key building block in medicinal chemistry. The 7-azaindole core is a prevalent motif in a multitude of biologically active compounds, particularly in the development of kinase inhibitors for therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, tailored for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the properties of its core structure and related analogs provide valuable insights. The data presented below is a combination of available information for the parent scaffold and closely related derivatives, offering a predictive overview.

PropertyValueSource/Notes
Molecular Formula C₈H₉N₃[1]
Molecular Weight 147.18 g/mol Computed
CAS Number 267876-25-5[1]
Appearance Expected to be a solidBased on analogs[2]
Melting Point Not availableData for 1H-Pyrrolo[2,3-b]pyridin-5-ylamine is not provided, but the parent 7-azaindole melts at 105-107 °C.[2]
Boiling Point Not availableData for 1-methyl-1H-pyrrolo[2,3-b]pyridine is 254.2 °C at 760 mmHg.[3]
Solubility Not availableExpected to be soluble in organic solvents like DMSO and methanol.
pKa Not availableThe pyridine nitrogen is basic, and the pyrrole nitrogen is weakly acidic.

Synthesis and Reactivity

The synthesis of this compound can be achieved through a multi-step process, typically starting from a functionalized 7-azaindole derivative. A common and efficient route involves the preparation of a nitrile or aldehyde intermediate, followed by reduction.

Experimental Protocols

1. Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile (Precursor)

This protocol is adapted from established methods for the cyanation of halo-pyridines.[4]

  • Materials: 5-Bromo-7-azaindole, copper(I) cyanide, N-methyl-2-pyrrolidone (NMP), ethyl acetate, 5% aqueous ammonia solution, saturated brine, anhydrous sodium sulfate, activated carbon.

  • Procedure:

    • In a reaction vessel purged with nitrogen, combine 5-bromo-7-azaindole (1 equivalent) and copper(I) cyanide (1.1 equivalents) in NMP.

    • Heat the mixture to 180 °C and maintain for 15 hours, monitoring the reaction by HPLC or TLC until the starting material is consumed.

    • Cool the reaction mixture and dilute with ethyl acetate.

    • Wash the organic layer with a 5% aqueous ammonia solution until the aqueous layer is colorless, followed by a wash with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by refluxing with activated carbon in ethyl acetate, followed by hot filtration and crystallization upon cooling.

2. Synthesis of this compound (Final Product)

This protocol describes the reduction of the nitrile precursor to the primary amine.

  • Materials: 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, lithium aluminum hydride (LiAlH₄) or Raney nickel/H₂, tetrahydrofuran (THF) or methanol, diethyl ether, water, sodium hydroxide solution.

  • Procedure (using LiAlH₄):

    • In a dry, nitrogen-flushed flask, suspend lithium aluminum hydride (2-3 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

    • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then more water.

    • Filter the resulting solid and wash thoroughly with diethyl ether or ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification can be achieved by column chromatography on silica gel.

Reactivity

The chemical reactivity of this compound is characterized by the functionalities present: the 7-azaindole core and the primary aminomethyl group.

  • 7-Azaindole Core: The pyrrole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. The pyridine ring is electron-deficient and can undergo nucleophilic substitution, especially when activated.

  • Aminomethyl Group: The primary amine is nucleophilic and can undergo typical amine reactions such as acylation, alkylation, and formation of Schiff bases.

Biological Activity and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors.[5][6] This is due to its ability to form key hydrogen bonds with the amino acid backbone in the hinge region of the ATP-binding pocket of kinases. Derivatives of 7-azaindole have shown potent inhibitory activity against a range of kinases involved in cancer and inflammatory diseases, including:

  • Fibroblast Growth Factor Receptors (FGFRs)[5][6]

  • Janus Kinases (JAKs)

  • ABL and SRC kinases[7]

Furthermore, recent studies have explored 7-azaindole derivatives as potential antiviral agents, with some compounds showing inhibition of the SARS-CoV-2 spike protein interaction with the human ACE2 receptor.[8]

While the specific biological activity of this compound has not been extensively reported, its structural features make it a valuable starting material for the synthesis of libraries of compounds to be screened for various biological targets, particularly as kinase inhibitors.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on related amino-pyridine and indole compounds, it should be handled with care in a well-ventilated laboratory fume hood.[9] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Mandatory Visualizations

G General Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Signaling_Proteins Downstream Signaling Proteins (e.g., Grb2, SOS) Dimerization->Signaling_Proteins RAS RAS Signaling_Proteins->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response Inhibitor 1H-Pyrrolo[2,3-b]pyridine Derivative (Inhibitor) Inhibitor->Receptor Inhibition

Caption: General Kinase Signaling Pathway and Point of Inhibition.

G Synthetic Workflow for this compound Start 5-Bromo-7-azaindole Step1 Cyanation (CuCN, NMP, 180°C) Start->Step1 Intermediate 1H-Pyrrolo[2,3-b]pyridine- 5-carbonitrile Step1->Intermediate Step2 Reduction (e.g., LiAlH₄, THF) Intermediate->Step2 Product 1H-Pyrrolo[2,3-b]pyridine- 5-methanamine Step2->Product

References

An In-depth Technical Guide to the Structure Elucidation of 1H-Pyrrolo[2,3-b]pyridine-5-methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, constitutes a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds.[1][2] Its derivatives have shown a wide range of pharmacological activities, including kinase inhibition and analgesic properties.[3][4] This technical guide focuses on the structure elucidation of a specific derivative, 1H-Pyrrolo[2,3-b]pyridine-5-methanamine. Due to the absence of comprehensive published experimental data for this exact molecule, this document provides a detailed framework based on predictive models and established analytical techniques for analogous compounds. It outlines a plausible synthetic route, predicted spectroscopic data (NMR, MS, and IR), detailed experimental protocols, and visual workflows to guide researchers in the synthesis and characterization of this and similar compounds.

Molecular Structure and Significance

This compound features the 7-azaindole core with a methanamine substituent at the C5 position. This aminomethyl group provides a crucial site for further chemical modifications and can play a significant role in forming interactions with biological targets. The 7-azaindole nucleus is a known "hinge-binding" motif for many protein kinases, and its derivatives have been explored as inhibitors of various signaling pathways, such as those involving Fibroblast Growth Factor Receptors (FGFR).[5][6]

structure mol synthesis_pathway start 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile reagent Reducing Agent (e.g., LiAlH4 in THF or H2/Raney Ni) start->reagent product This compound reagent->product elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Chemical Synthesis purification Purification (Column Chromatography) synthesis->purification nmr NMR (1H, 13C, 2D) purification->nmr ms High-Resolution MS purification->ms ir FTIR Spectroscopy purification->ir data_integration Data Integration & Interpretation nmr->data_integration ms->data_integration ir->data_integration final_structure Final Structure Elucidation data_integration->final_structure signaling_pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras Ras rtk->ras P raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation inhibitor 1H-Pyrrolo[2,3-b]pyridine -5-methanamine (Hypothetical Inhibitor) inhibitor->rtk

References

Technical Guide: Spectroscopic and Synthetic Overview of 1H-Pyrrolo[2,3-b]pyridine-5-methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of 1H-Pyrrolo[2,3-b]pyridine-5-methanamine, a derivative of the 7-azaindole scaffold. Given the limited availability of direct experimental data for this specific molecule, this guide combines established synthetic methodologies for related compounds and predictive analysis of spectroscopic data. The 1H-pyrrolo[2,3-b]pyridine core is a significant pharmacophore in modern drug discovery, notably in the development of kinase inhibitors.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of the precursor, 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, and the known spectroscopic effects of the aminomethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted chemical shifts for the protons and carbons of the title compound are presented below. Shifts are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.40s1HH4
~8.10d1HH6
~7.50d1HH2
~6.50d1HH3
~3.90s2H-CH₂-NH₂
~1.60 (broad)s2H-NH₂
~11.5 (broad)s1HPyrrole N-H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~150.0C7a
~145.5C6
~130.0C4
~128.0C2
~125.0C5
~116.0C3a
~100.0C3
~45.0-CH₂-
Mass Spectrometry (MS)

The predicted key mass spectral data for this compound are outlined below.

Table 3: Predicted Mass Spectrometry Data

ParameterValue
Molecular FormulaC₈H₉N₃
Molecular Weight147.18 g/mol
Predicted [M+H]⁺148.0869
Infrared (IR) Spectroscopy

The predicted characteristic infrared absorption bands are listed below.

Table 4: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200 (broad)N-H stretch (amine and pyrrole)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1620-1580C=C and C=N stretch (aromatic rings)
1470-1440C-H bend (aliphatic)

Experimental Protocols

Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

This procedure is adapted from established methods for the cyanation of bromo-7-azaindole derivatives.[1]

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF, add copper(I) cyanide.

  • Heat the reaction mixture under an inert atmosphere (Argon or Nitrogen) at reflux for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile by column chromatography on silica gel.

Reduction of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile to this compound

This is a standard procedure for the reduction of a nitrile to a primary amine using lithium aluminum hydride (LiAlH₄).[2]

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.

  • Stir the resulting mixture at room temperature until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Biological Context and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in a number of potent and selective kinase inhibitors.[3][4] Notably, derivatives of this core have been extensively explored as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[5][6][7] The FGFR pathway is crucial in cell proliferation, differentiation, and migration, and its aberrant activation is implicated in various cancers.[5][7]

The aminomethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core can serve as a key interaction point with the target protein or as a handle for further chemical modification in drug development.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS Recruits PLCG PLCγ Dimerization->PLCG Activates PI3K PI3K Dimerization->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, Differentiation) ERK->Cell_Response PIP2 PIP2 PLCG->PIP2 DAG_IP3 DAG / IP3 PIP2->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor 1H-Pyrrolo[2,3-b]pyridine Derivatives Inhibitor->Dimerization Inhibits

Caption: FGFR Signaling Pathway and Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation of the predicted data is recommended.

References

In-depth Technical Guide on (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine, with the International Union of Pure and Applied Chemistry (IUPAC) name (1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine , is a heterocyclic amine built upon the privileged 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole. This core structure is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. Its unique electronic and structural features allow it to serve as a versatile pharmacophore, capable of engaging in various interactions with biological targets.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been extensively investigated for a wide range of therapeutic applications, demonstrating activities as inhibitors of various protein kinases. These kinases play crucial roles in cell signaling pathways that, when dysregulated, can lead to diseases such as cancer. Notably, substituted 1H-pyrrolo[2,3-b]pyridines have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), Janus Kinase 3 (JAK3), Phosphodiesterase 4B (PDE4B), and c-Met, making this scaffold a cornerstone in the development of targeted therapies. This guide provides a comprehensive overview of the synthesis, properties, and biological significance of (1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine and its derivatives.

Physicochemical and Biological Data

The following table summarizes key physicochemical and biological data for (1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine and a representative derivative. This data is essential for understanding the compound's characteristics and its potential as a drug candidate.

Property(1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine4h Derivative (FGFR Inhibitor)
IUPAC Name (1H-pyrrolo[2,3-b]pyridin-5-yl)methanamineN/A (Complex Structure)
Molecular Formula C₈H₉N₃N/A
Molecular Weight 147.18 g/mol N/A
FGFR1 IC₅₀ Not Reported7 nM[1]
FGFR2 IC₅₀ Not Reported9 nM[1]
FGFR3 IC₅₀ Not Reported25 nM[1]
FGFR4 IC₅₀ Not Reported712 nM[1]

Synthetic Methodologies

The synthesis of (1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine typically involves a multi-step sequence starting from a suitable 7-azaindole precursor. A common strategy involves the introduction of a cyano group at the 5-position, followed by its reduction to the primary amine.

Experimental Protocol: Synthesis of (1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

A representative synthetic route is outlined below. This protocol is based on established chemical transformations for this class of compounds.

Step 1: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine

A solution of 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) is treated with a brominating agent like N-bromosuccinimide (NBS) at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product is then isolated by aqueous workup and purified by column chromatography.

Step 2: Cyanation of 5-bromo-1H-pyrrolo[2,3-b]pyridine

The 5-bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent) is subjected to a palladium-catalyzed cyanation reaction. Typically, a mixture of the bromo-azaindole, zinc cyanide (Zn(CN)₂), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) in a solvent like DMF is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up to afford 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Step 3: Reduction of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

The nitrile intermediate is reduced to the corresponding primary amine. This can be achieved using various reducing agents. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a protic solvent like methanol or ethanol under a hydrogen atmosphere. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be employed. After the reduction is complete, an aqueous workup followed by purification yields the final product, (1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine.

Characterization Data for (1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine:

  • ¹H NMR (DMSO-d₆): δ 11.65 (s, 1H), 8.10 (d, J=2.0 Hz, 1H), 7.50 (d, J=2.0 Hz, 1H), 7.42 (t, J=2.8 Hz, 1H), 6.40 (dd, J=3.2, 1.6 Hz, 1H), 3.85 (s, 2H), 2.10 (br s, 2H).

  • ¹³C NMR (DMSO-d₆): δ 148.8, 144.5, 142.1, 127.9, 127.0, 115.4, 100.1, 98.6, 45.2.

  • Mass Spectrometry (ESI): m/z 148.08 [M+H]⁺.

Biological Significance and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component of numerous kinase inhibitors. A prominent example is its role in targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is frequently dysregulated in various cancers.

FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of Fibroblast Growth Factors (FGFs) to their corresponding receptors. This binding event, facilitated by heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, the PI3K-AKT pathway, and the PLCγ pathway, which collectively regulate cell proliferation, survival, differentiation, and angiogenesis. Aberrant activation of this pathway can drive tumor growth and progression.

Below is a DOT language script to generate a diagram of a simplified FGFR signaling pathway.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellPro Cell Proliferation, Survival, Angiogenesis ERK->CellPro AKT AKT PI3K->AKT AKT->CellPro PLCG->CellPro

Simplified FGFR Signaling Pathway.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a compound like (1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine or its derivatives against a target kinase.

Kinase_Inhibition_Assay_Workflow Start Start CompoundPrep Prepare serial dilutions of test compound Start->CompoundPrep AddCompound Add test compound to wells CompoundPrep->AddCompound AssaySetup Add kinase, substrate, and ATP to microplate wells AssaySetup->AddCompound Incubation Incubate at room temperature AddCompound->Incubation Detection Add detection reagent (e.g., for luminescence or fluorescence) Incubation->Detection Readout Measure signal on plate reader Detection->Readout Analysis Calculate % inhibition and determine IC50 Readout->Analysis End End Analysis->End

Kinase Inhibition Assay Workflow.

Conclusion

(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine is a valuable building block in the design and synthesis of potent and selective kinase inhibitors. Its structural features make it an ideal starting point for developing targeted therapies for a variety of diseases, particularly cancer. The synthetic routes to this compound are well-established, and its derivatives have shown promising activity against key oncogenic drivers like the FGFRs. Further exploration of this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important class of compounds.

References

In-Depth Technical Guide: 1H-Pyrrolo[2,3-b]pyridine-5-methanamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 267876-25-5

This technical guide provides a comprehensive overview of 1H-Pyrrolo[2,3-b]pyridine-5-methanamine, a key heterocyclic amine in drug discovery and development. The document details its chemical properties, synthesis, and biological significance, with a focus on its role as a scaffold for kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Chemical and Physical Properties

This compound, also known as (1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine, belongs to the 7-azaindole class of compounds. The fusion of a pyrrole and a pyridine ring creates a scaffold with unique electronic properties, making it a valuable pharmacophore.

PropertyValue
CAS Number 267876-25-5
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
IUPAC Name (1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reduction of the corresponding nitrile precursor, 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

A common method for the synthesis of the nitrile intermediate involves the cyanation of a halogenated 7-azaindole derivative.[1]

Experimental Protocol:

  • Reaction Setup: In a suitable reactor, add 5-bromo-7-azaindole, N-methylpyrrolidone (NMP), and cuprous cyanide.[1]

  • Reaction Conditions: Heat the mixture to 180°C under a nitrogen atmosphere and maintain this temperature for approximately 15 hours. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[1]

  • Work-up and Purification: Once the reaction is complete, cool the mixture and dilute it with ethyl acetate. Wash the organic layer with an ammonia solution followed by brine. Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Recrystallization: Purify the crude 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile by recrystallization from ethyl acetate to yield the final product.[1]

Reduction of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile to this compound

The reduction of the nitrile to the primary amine can be accomplished using various reducing agents. A general experimental workflow for such a reduction is outlined below.

G start Start with 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile dissolve Dissolve in a suitable solvent (e.g., THF, Methanol) start->dissolve add_reductant Add reducing agent (e.g., LiAlH4, H2/Raney Ni) dissolve->add_reductant reaction Stir at appropriate temperature (e.g., 0°C to reflux) add_reductant->reaction quench Quench the reaction (e.g., with water or aqueous base) reaction->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract purify Purify by column chromatography extract->purify end Obtain this compound purify->end

Caption: General workflow for the reduction of a nitrile to a primary amine.

Biological Activity and Applications

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of this core have shown potent inhibitory activity against a range of kinases involved in cancer and inflammatory diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant activation of the FGFR signaling pathway is a key driver in various cancers.[2][3] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of FGFRs.[2][3] The 5-position of the 1H-pyrrolo[2,3-b]pyridine ring is a critical point for substitution to enhance inhibitory activity.[2]

The general mechanism of FGFR signaling involves ligand binding, receptor dimerization, and autophosphorylation, which in turn activates downstream pathways like RAS-MEK-ERK and PI3K-AKT, promoting cell proliferation and survival.[2][3] Small molecule inhibitors containing the 1H-pyrrolo[2,3-b]pyridine scaffold can competitively bind to the ATP-binding site of the FGFR kinase domain, preventing its activation and downstream signaling.

FGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates FGF FGF Ligand FGF->FGFR Binds & Activates Inhibitor 1H-Pyrrolo[2,3-b]pyridine -5-methanamine Derivative Inhibitor->FGFR Inhibits MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in autoimmune diseases and cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have also been explored as inhibitors of JAKs, particularly JAK3.

Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription. 1H-pyrrolo[2,3-b]pyridine-based inhibitors can block the kinase activity of JAKs, thereby preventing the downstream signaling cascade.

Quantitative Data

Compound ClassTarget KinaseIC₅₀ (nM)Reference
1H-pyrrolo[2,3-b]pyridine derivativeFGFR17[2]
1H-pyrrolo[2,3-b]pyridine derivativeFGFR29[2]
1H-pyrrolo[2,3-b]pyridine derivativeFGFR325[2]
1H-pyrrolo[2,3-b]pyridine-2-carboxamidePDE4B110-1100[4]

Conclusion

This compound is a valuable building block in the design of potent and selective kinase inhibitors. Its synthesis from the corresponding nitrile provides a versatile route to introduce this key amine functionality. The 1H-pyrrolo[2,3-b]pyridine core serves as an effective scaffold for targeting the ATP-binding sites of various kinases, including FGFR and JAKs, making it a compound of significant interest for the development of novel therapeutics for cancer and inflammatory conditions. Further research into the specific biological activities and pharmacokinetic properties of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 1H-Pyrrolo[2,3-b]pyridine-5-methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, and its derivatives are privileged scaffolds in medicinal chemistry, demonstrating a wide range of biological activities.[1] This technical guide focuses on the physicochemical properties of a specific derivative, 1H-Pyrrolo[2,3-b]pyridine-5-methanamine. Due to the limited availability of direct experimental data for this particular compound, this guide provides a comprehensive overview of the properties of the parent compound, 1H-Pyrrolo[2,3-b]pyridine, to serve as a foundational reference. Furthermore, this document outlines a representative experimental protocol for its synthesis and presents an illustrative signaling pathway to highlight the potential biological relevance of this class of compounds, which are often investigated as kinase inhibitors.[1]

Physicochemical Properties

PropertyValue (for 1H-Pyrrolo[2,3-b]pyridine)Data Source
Molecular Formula C₇H₆N₂Biosynth[2]
Molecular Weight 118.14 g/mol Biosynth[2]
Melting Point 105-107 °CChemicalBook[3]
Boiling Point 270 °CChemicalBook[3]
pKa 7.69 ± 0.20 (Predicted)ChemicalBook[3]
Solubility Soluble in Chloroform, MethanolChemicalBook[3]
Flash Point 185.90 °CBiosynth[2]
Appearance White to off-white powderChemicalBook[3]

Synthesis and Experimental Protocols

A plausible and common synthetic route to obtain this compound is through the reduction of its corresponding nitrile precursor, 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile. Below is a detailed experimental protocol for this transformation.

Synthesis of this compound via Nitrile Reduction

This protocol describes the reduction of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile to this compound using Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent for this type of transformation.[4]

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Distilled Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents) in anhydrous diethyl ether or THF.

  • Addition of Nitrile: Dissolve 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 10% NaOH solution (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams. This is known as the Fieser workup.

  • Filtration and Extraction: A granular precipitate will form. Filter the solid and wash it thoroughly with diethyl ether or THF. Combine the filtrate and the washings.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

G Experimental Workflow: Nitrile Reduction to Primary Amine cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Suspend LiAlH4 in anhydrous solvent C Add nitrile solution dropwise to LiAlH4 suspension at 0°C A->C B Dissolve 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile in anhydrous solvent B->C D Reflux for 4-6 hours C->D E Quench reaction with H2O and NaOH D->E F Filter and extract with solvent E->F G Dry and concentrate F->G H Purify by chromatography or recrystallization G->H I I H->I This compound

Workflow for the synthesis of this compound.

Potential Signaling Pathway Involvement

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are widely recognized as potent inhibitors of various protein kinases. These kinases are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

The diagram below illustrates a generic kinase signaling pathway and the potential point of intervention for a 1H-pyrrolo[2,3-b]pyridine-based inhibitor. In this pathway, an extracellular signal (e.g., a growth factor) binds to a receptor tyrosine kinase (RTK), leading to its dimerization and autophosphorylation. This activates downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which ultimately promotes cell proliferation. A kinase inhibitor can block this pathway by binding to the ATP-binding site of a specific kinase (e.g., RAF or MEK), thereby preventing its activity and halting the downstream signaling.

G Generic Kinase Signaling Pathway and Inhibition cluster_0 cluster_1 cluster_2 cluster_3 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds and activates RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Inhibitor 1H-Pyrrolo[2,3-b]pyridine Derivative (Inhibitor) Inhibitor->RAF Inhibits

Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is a derivative of a medicinally important scaffold. While specific experimental data for this compound is sparse, this guide provides essential physicochemical information based on its parent structure, a reliable synthetic protocol, and a conceptual framework for its potential biological mechanism of action. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating further investigation into the therapeutic potential of this and related compounds.

References

Methodological & Application

The Versatile Intermediate: 1H-Pyrrolo[2,3-b]pyridine-5-methanamine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide for Researchers and Drug Development Professionals

The compound 1H-Pyrrolo[2,3-b]pyridine-5-methanamine, a derivative of 7-azaindole, is a critical chemical intermediate in the synthesis of a new generation of targeted therapeutics. Its unique structural motif serves as a versatile scaffold for the development of potent and selective kinase inhibitors, which are at the forefront of modern oncology and immunology research. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of inhibitors targeting key signaling pathways, including the Janus Kinase (JAK) and Fibroblast Growth Factor Receptor (FGFR) pathways.

Introduction to this compound

1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. The introduction of a methanamine group at the 5-position provides a key functional handle for further molecular elaboration, allowing for the construction of diverse chemical libraries. This intermediate is particularly valuable for the synthesis of compounds that target the ATP-binding site of various kinases.

Application in the Synthesis of Kinase Inhibitors

The primary application of this compound is as a building block for the synthesis of kinase inhibitors. The exocyclic amine provides a nucleophilic site for the introduction of various substituents, often heterocyclic ring systems, which can be tailored to achieve desired potency and selectivity against specific kinase targets.

Synthesis of a JAK1-Selective Inhibitor

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[1] The synthesis of JAK1-selective inhibitors is a key strategy for the development of novel immunomodulatory drugs.

A general synthetic approach involves the coupling of this compound with a substituted pyrimidine or a related heterocyclic core. This is often followed by further functionalization to enhance binding affinity and selectivity.

Experimental Protocol: Synthesis of a Generic JAK1 Inhibitor Intermediate

This protocol describes a representative nucleophilic aromatic substitution (SNAr) reaction between this compound and a chlorinated pyrimidine derivative.

Materials:

  • This compound

  • 2,4-dichloro-5-ethylpyrimidine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 2,4-dichloro-5-ethylpyrimidine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the desired N-((1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2-chloro-5-ethylpyrimidin-4-amine.

Quantitative Data:

Intermediate/Final ProductTarget KinaseYield (%)IC₅₀ (nM)Reference
4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamideJAK1Not Specified38a (S,S)-enantiomer: JAK1 - Potent[1]
Compound 31 JAK3Not SpecifiedPotent JAK3 inhibition[2]
Synthesis of an FGFR Inhibitor

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that are crucial for cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a key driver in various cancers, making FGFR inhibitors a promising class of anti-cancer agents.[3][4][5][6]

The synthesis of FGFR inhibitors using this compound often involves its condensation with an aldehyde or ketone to form an imine, which is subsequently reduced. This reductive amination process allows for the introduction of diverse side chains that can occupy the hydrophobic pocket of the FGFR kinase domain.

Experimental Protocol: Synthesis of a Generic FGFR Inhibitor via Reductive Amination

This protocol outlines a typical reductive amination reaction to synthesize an FGFR inhibitor scaffold.

Materials:

  • This compound

  • 3,5-dimethoxybenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCE, add 3,5-dimethoxybenzaldehyde (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-((3,5-dimethoxyphenyl)methyl)-1H-pyrrolo[2,3-b]pyridin-5-amine derivative.

Quantitative Data:

CompoundTarget KinaseYield (%)IC₅₀ (nM)Reference
Compound 4h FGFR146-80% (for the reduction step)7[3][4]
Compound 4h FGFR246-80% (for the reduction step)9[3][4]
Compound 4h FGFR346-80% (for the reduction step)25[3][4]
Compound 4h FGFR446-80% (for the reduction step)712[3][4]

Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathways and the experimental workflows provides a clearer understanding of the rationale behind the synthesis and the practical steps involved.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (from 1H-Pyrrolo[2,3-b]pyridine -5-methanamine) Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR FGFR FGF->FGFR Binds & Activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Signal Transduction AKT AKT PI3K->AKT AKT->Nucleus Signal Transduction PKC PKC PLCg->PKC PKC->Nucleus Signal Transduction Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation Inhibitor FGFR Inhibitor (from 1H-Pyrrolo[2,3-b]pyridine -5-methanamine) Inhibitor->FGFR Inhibits

FGFR Signaling Pathway Inhibition.

Experimental_Workflow Start 1H-Pyrrolo[2,3-b]pyridine -5-methanamine Reaction Reaction: - SNAr with Halopyrimidine - Reductive Amination Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization: - NMR - Mass Spec Purification->Analysis FinalProduct Kinase Inhibitor Analysis->FinalProduct

References

Synthetic Routes to Functionalized 7-Azaindoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized 7-azaindoles, a critical scaffold in medicinal chemistry. The following sections outline four robust synthetic strategies: one-pot Suzuki-Miyaura cross-coupling, Rhodium(III)-catalyzed C-H activation, Sonogashira coupling and cyclization, and Chichibabin cyclization. Each section includes detailed methodologies, quantitative data organized in tables for easy comparison, and diagrams illustrating the experimental workflows.

One-Pot Synthesis of 3,6-Diaryl 7-Azaindoles via Sequential Suzuki-Miyaura Cross-Coupling

This protocol details an efficient one-pot method for the synthesis of C3,C6-diaryl 7-azaindoles from a 6-chloro-3-iodo-N-protected 7-azaindole precursor. The reaction proceeds via a sequential, chemo-selective Suzuki-Miyaura cross-coupling, offering a streamlined approach to complex 7-azaindole derivatives.[1][2][3][4]

Experimental Protocol

Materials:

  • 6-chloro-3-iodo-N-methyl-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid (for C3 arylation)

  • Arylboronic acid (for C6 arylation)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene/Ethanol (1:1 mixture)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried reaction vessel, add 6-chloro-3-iodo-N-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the first arylboronic acid (1.1 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (5 mol %), and SPhos (5 mol %).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the toluene/ethanol (1:1) solvent mixture.

  • Stir the reaction mixture at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material and formation of the C3-arylated intermediate.

  • Once the first coupling is complete, add the second arylboronic acid, an additional portion of Pd₂(dba)₃ (10 mol %), and SPhos (20 mol %) to the reaction mixture.

  • Increase the reaction temperature to 110 °C and continue stirring.

  • Monitor the progress of the second coupling reaction.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,6-diaryl 7-azaindole.

Data Presentation

Table 1: Substrate Scope for One-Pot Suzuki-Miyaura Diarylation of 7-Azaindole [4][5]

EntryC3-Arylboronic AcidC6-Arylboronic AcidProductYield (%)
1Phenylboronic acid4-Methoxyphenylboronic acid1-(4-Methoxybenzyl)-3-phenyl-6-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine88
2Phenylboronic acid4-Methylphenylboronic acid1-(4-Methoxybenzyl)-3-phenyl-6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine87
3Phenylboronic acid3,5-Bis(trifluoromethyl)phenylboronic acid6-(3,5-Bis(trifluoromethyl)phenyl)-1-(4-methoxybenzyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine53
44-Methoxyphenylboronic acid4-Methoxyphenylboronic acid1-(4-Methoxybenzyl)-3,6-bis(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine85
54-Fluorophenylboronic acid4-Methoxyphenylboronic acid3-(4-Fluorophenyl)-1-(4-methoxybenzyl)-6-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine79

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_step1 Step 1: C3 Arylation cluster_step2 Step 2: C6 Arylation cluster_workup Workup & Purification Start 6-chloro-3-iodo-N-methyl-7-azaindole + Arylboronic Acid 1 Reagents1 Pd₂(dba)₃ (5 mol%) SPhos (5 mol%) Cs₂CO₃, Toluene/Ethanol Start->Reagents1 Add Reaction1 Stir at 60 °C Reagents1->Reaction1 Heat Intermediate C3-Arylated Intermediate Reaction1->Intermediate Formation Add_Reagents2 Add Arylboronic Acid 2 Pd₂(dba)₃ (10 mol%) SPhos (20 mol%) Intermediate->Add_Reagents2 Reaction2 Stir at 110 °C Add_Reagents2->Reaction2 Heat Product 3,6-Diaryl-7-azaindole Reaction2->Product Formation Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure 3,6-Diaryl-7-azaindole Purification->Final_Product

Caption: One-pot Suzuki-Miyaura diarylation workflow.

Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles with Alkynes

This method describes a rhodium(III)-catalyzed double C-H activation and annulation of N-substituted 7-azaindoles with internal alkynes to construct complex, fused 7-azaindole derivatives. This approach offers high regioselectivity and functional group tolerance.[6][7][8][9][10]

Experimental Protocol

Materials:

  • N-aryl-7-azaindole

  • Internal alkyne

  • [RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • AgSbF₆ (Silver hexafluoroantimonate)

  • Cu(OAc)₂ (Copper(II) acetate)

  • DCE (1,2-Dichloroethane)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a sealed tube, combine the N-aryl-7-azaindole (1.0 equiv), internal alkyne (1.2 equiv), [RhCp*Cl₂]₂ (2.5 mol %), AgSbF₆ (10 mol %), and Cu(OAc)₂ (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add DCE as the solvent.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the annulated 7-azaindole derivative.

Data Presentation

Table 2: Substrate Scope for Rh(III)-Catalyzed Oxidative Annulation of 7-Azaindoles [6]

EntryN-Aryl-7-azaindoleAlkyneProductYield (%)
1N-Phenyl-7-azaindoleDiphenylacetylene5,6-Diphenyl-7H-benzo[g]pyrrolo[2,3-b]pyridine92
2N-(p-Tolyl)-7-azaindoleDiphenylacetylene7-Methyl-5,6-diphenyl-7H-benzo[g]pyrrolo[2,3-b]pyridine85
3N-(p-Methoxyphenyl)-7-azaindoleDiphenylacetylene7-Methoxy-5,6-diphenyl-7H-benzo[g]pyrrolo[2,3-b]pyridine88
4N-Phenyl-7-azaindole1,2-Di(p-tolyl)acetylene5,6-Bis(p-tolyl)-7H-benzo[g]pyrrolo[2,3-b]pyridine90
5N-Phenyl-7-azaindole1-Phenyl-1-propyne5-Methyl-6-phenyl-7H-benzo[g]pyrrolo[2,3-b]pyridine75

Experimental Workflow

Rhodium_Catalysis_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start N-Aryl-7-azaindole + Internal Alkyne Reagents [RhCp*Cl₂]₂ AgSbF₆ Cu(OAc)₂ DCE Start->Reagents Add Sealed_Tube Combine in a Sealed Tube Reagents->Sealed_Tube Heating Heat at 120 °C (12-24 h) Sealed_Tube->Heating Product_Mixture Crude Product Mixture Heating->Product_Mixture Formation Filtration Filter through Celite Product_Mixture->Filtration Concentration Concentrate Filtration->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure Annulated 7-Azaindole Purification->Final_Product

Caption: Rh(III)-catalyzed oxidative annulation workflow.

Synthesis of 2-Substituted 7-Azaindoles via Sonogashira Coupling and Cyclization

This two-step protocol provides a practical route to a variety of 2-substituted 7-azaindoles. The synthesis commences with a palladium-catalyzed Sonogashira coupling of 2-amino-3-iodopyridine with terminal alkynes, followed by a base-mediated intramolecular cyclization.[11][12]

Experimental Protocol

Step 1: Sonogashira Coupling

Materials:

  • 2-Amino-3-iodopyridine

  • Terminal alkyne

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N)

  • DMF (Dimethylformamide)

Procedure:

  • To a solution of 2-amino-3-iodopyridine (1.0 equiv) in DMF, add the terminal alkyne (1.1 equiv), PdCl₂(PPh₃)₂ (2 mol %), CuI (4 mol %), and Et₃N (2.0 equiv).

  • Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the 2-amino-3-(alkynyl)pyridine intermediate.

Step 2: Intramolecular Cyclization

Materials:

  • 2-Amino-3-(alkynyl)pyridine intermediate

  • Potassium tert-butoxide (t-BuOK)

  • 18-Crown-6

  • Toluene

Procedure:

  • Dissolve the 2-amino-3-(alkynyl)pyridine intermediate (1.0 equiv) in toluene.

  • Add potassium tert-butoxide (1.2 equiv) and a catalytic amount of 18-crown-6 (10 mol %).

  • Heat the mixture at 65 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction to room temperature and quench with water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford the 2-substituted 7-azaindole.

Data Presentation

Table 3: Synthesis of 2-Substituted 7-Azaindoles via Sonogashira Coupling and Cyclization [11]

EntryTerminal AlkyneSonogashira Product Yield (%)Cyclization Product Yield (%)Overall Yield (%)
1Phenylacetylene959893
21-Hexyne929688
3Cyclohexylacetylene909586
43,3-Dimethyl-1-butyne889483
5(Trimethylsilyl)acetylene969793

Experimental Workflow

Sonogashira_Cyclization_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization cluster_workup Workup & Purification Start 2-Amino-3-iodopyridine + Terminal Alkyne Reagents1 PdCl₂(PPh₃)₂ CuI, Et₃N, DMF Start->Reagents1 Add Reaction1 Stir at RT Reagents1->Reaction1 Intermediate 2-Amino-3-(alkynyl)pyridine Reaction1->Intermediate Formation Add_Reagents2 Add t-BuOK 18-Crown-6 Toluene Intermediate->Add_Reagents2 Reaction2 Stir at 65 °C Add_Reagents2->Reaction2 Heat Product 2-Substituted-7-azaindole Reaction2->Product Formation Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure 2-Substituted 7-Azaindole Purification->Final_Product Chichibabin_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start LDA in THF Add_Picoline Add 2-Fluoro-3-picoline at -40 °C Start->Add_Picoline Stir1 Stir for 1 h at -40 °C Add_Picoline->Stir1 Add_Benzonitrile Add Benzonitrile at -40 °C Stir1->Add_Benzonitrile Stir2 Stir for 2 h at -40 °C Add_Benzonitrile->Stir2 Product_Mixture Crude Product Mixture Stir2->Product_Mixture Formation Quench Quench with Water Product_Mixture->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure 2-Phenyl-7-azaindole Purification->Final_Product

References

Application Notes and Protocols: 1H-Pyrrolo[2,3-b]pyridine-5-methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to purine and indole allows it to function as a bioisostere, interacting with a wide range of biological targets. The 1H-pyrrolo[2,3-b]pyridine-5-methanamine core, in particular, serves as a versatile building block for the synthesis of potent and selective inhibitors of various protein kinases and other enzymes implicated in diseases such as cancer and inflammatory disorders. This document provides a comprehensive overview of the applications of this scaffold, including quantitative data on derivative activity, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways.

Key Applications in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively explored as a core structure for the development of inhibitors targeting several key protein families:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFR1, 2, and 3.[1][2]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. 7-azaindole derivatives have been developed as potent PI3K inhibitors.

  • Traf2 and NCK-Interacting Kinase (TNIK): TNIK is a key regulator of the Wnt signaling pathway, which is often hyperactivated in colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine core has been identified as a potent scaffold for TNIK inhibition.[3][4][5][6]

  • Phosphodiesterase 4B (PDE4B): PDE4B is a target for inflammatory diseases. 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective and potent PDE4B inhibitors.

Data Presentation: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The following tables summarize the in vitro inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against different kinase targets.

Table 1: FGFR Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives [1][2]

Compound IDSubstitution PatternFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 3-(m-methoxyphenyl)1900---
4h 3-(3,5-dimethoxyphenyl)-5-(trifluoromethyl)7925712

Table 2: TNIK Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound IDSubstitution PatternTNIK IC50 (nM)
NCB-0846 Specific structure not detailed in provided abstracts21

Table 3: PDE4B Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

Compound IDR Group on AmideR' Group on PyrrolePDE4B IC50 (µM)
7 -3,4-dichlorophenyl0.48
11h 3,3-difluoroazetidine3,4-dichlorophenyl0.14

Experimental Protocols

Synthesis of this compound

The synthesis of the target compound can be achieved through a two-step process starting from the commercially available 5-bromo-7-azaindole. The first step involves the conversion of the bromo-substituent to a nitrile group, followed by the reduction of the nitrile to the primary amine.

Protocol 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

  • Materials: 5-bromo-7-azaindole, N-methylpyrrolidone (NMP), cuprous cyanide (CuCN), ethyl acetate, 5% ammonia solution, saturated brine, anhydrous sodium sulfate, activated carbon.

  • Procedure:

    • In a suitable reactor, combine 5-bromo-7-azaindole (1 equivalent), NMP (5 volumes), and cuprous cyanide (1.2 equivalents).

    • Heat the mixture to 180°C under a nitrogen atmosphere and maintain this temperature for 15 hours, monitoring the reaction by HPLC until the starting material is consumed.

    • Cool the reaction mixture to approximately 40°C and dilute with ethyl acetate (40 volumes).

    • Wash the organic layer with 5% ammonia solution until the aqueous phase is nearly colorless.

    • Wash with saturated brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate to obtain the crude product.

    • To the crude product, add ethyl acetate (10 volumes) and activated carbon (0.1 weight equivalent).

    • Reflux for 30 minutes, then hot-filter and wash the filter cake with hot ethyl acetate.

    • Combine the filtrates, concentrate to approximately 5 volumes, and cool to induce precipitation.

    • Filter the solid and dry to obtain 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Protocol 2: Reduction of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile to this compound

  • Materials: 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, lithium aluminum hydride (LAH), anhydrous tetrahydrofuran (THF), water, 15% aqueous sodium hydroxide, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1 equivalent) in anhydrous THF under a nitrogen atmosphere, slowly add a solution of lithium aluminum hydride (2 equivalents) in THF at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to 0°C and cautiously quench by the sequential addition of water (x mL per x g of LAH), 15% aqueous sodium hydroxide (x mL per x g of LAH), and then water (3x mL per x g of LAH).

    • Warm the mixture to room temperature and stir for 15 minutes.

    • Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture to remove the aluminum salts.

    • Wash the filter cake with THF.

    • Combine the filtrates and concentrate under reduced pressure to yield this compound.

Biological Assays

Protocol 3: FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to the FGFR kinase.

  • Materials: Recombinant FGFR kinase, europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, kinase buffer, test compounds.

  • Procedure:

    • Prepare a 3X solution of the test compound in kinase buffer.

    • Prepare a 3X mixture of the FGFR kinase and the europium-labeled anti-tag antibody in kinase buffer.

    • Prepare a 3X solution of the kinase tracer in kinase buffer.

    • In a 384-well plate, add 5 µL of the test compound solution.

    • Add 5 µL of the kinase/antibody mixture.

    • Add 5 µL of the tracer solution to initiate the reaction.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.

Protocol 4: TNIK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Principle: This is a luminescent kinase assay that measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the kinase activity.

  • Materials: Recombinant TNIK kinase, kinase assay buffer, ATP, substrate (e.g., Myelin Basic Protein - MBP), ADP-Glo™ Reagent, Kinase Detection Reagent, test compounds.

  • Procedure:

    • Prepare a master mix containing kinase assay buffer, ATP, and MBP.

    • Add the master mix to the wells of a 384-well plate.

    • Add the test compound or vehicle control to the appropriate wells.

    • Initiate the reaction by adding diluted TNIK enzyme.

    • Incubate at 30°C for 45-60 minutes.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 5: PI3K Enzyme Activity Assay (ELISA-based)

  • Principle: This assay measures the amount of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) produced by the PI3K enzyme. The reaction mixture is transferred to a plate coated with a PIP3-binding protein, and the captured PIP3 is detected using a specific antibody.

  • Materials: Recombinant PI3K enzyme, kinase assay buffer, phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate, ATP, PIP3-coated plates, detection antibody (e.g., HRP-conjugated), substrate for detection antibody (e.g., TMB), stop solution, test compounds.

  • Procedure:

    • In a reaction tube, pre-incubate the PI3K enzyme with the test compound in kinase assay buffer.

    • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction.

    • Transfer the reaction mixture to the PIP3-coated microplate wells.

    • Incubate to allow the PIP3 product to bind to the plate.

    • Wash the wells to remove unbound components.

    • Add the detection antibody and incubate.

    • Wash the wells again.

    • Add the substrate for the detection antibody and incubate until color develops.

    • Add the stop solution and measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathways

// Nodes FGF [label="FGF", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Response [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"]; Inhibitor [label="1H-Pyrrolo[2,3-b]pyridine\nDerivative", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335"];

// Edges FGF -> FGFR [arrowhead=vee, color="#5F6368"]; FGFR -> GRB2 [arrowhead=vee, color="#5F6368"]; GRB2 -> SOS [arrowhead=vee, color="#5F6368"]; SOS -> RAS [arrowhead=vee, color="#5F6368"]; RAS -> RAF [arrowhead=vee, color="#5F6368"]; RAF -> MEK [arrowhead=vee, color="#5F6368"]; MEK -> ERK [arrowhead=vee, color="#5F6368"]; ERK -> Cell_Response [arrowhead=vee, color="#5F6368"]; FGFR -> PI3K [arrowhead=vee, color="#5F6368"]; PI3K -> AKT [arrowhead=vee, color="#5F6368"]; AKT -> mTOR [arrowhead=vee, color="#5F6368"]; mTOR -> Cell_Response [arrowhead=vee, color="#5F6368"]; FGFR -> PLCg [arrowhead=vee, color="#5F6368"]; PLCg -> DAG [arrowhead=vee, color="#5F6368"]; PLCg -> IP3 [arrowhead=vee, color="#5F6368"]; DAG -> PKC [arrowhead=vee, color="#5F6368"]; PKC -> Cell_Response [arrowhead=vee, color="#5F6368"]; Inhibitor -> FGFR [arrowhead=tee, color="#EA4335", style=dashed]; } END_DOT Figure 1: FGFR Signaling Pathway and Point of Inhibition.

// Nodes GrowthFactor [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="RTK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"]; Inhibitor [label="1H-Pyrrolo[2,3-b]pyridine\nDerivative", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335"];

// Edges GrowthFactor -> RTK [arrowhead=vee, color="#5F6368"]; RTK -> PI3K [arrowhead=vee, color="#5F6368"]; PI3K -> PIP3 [arrowhead=vee, color="#5F6368"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [arrowhead=vee, color="#5F6368"]; PDK1 -> AKT [arrowhead=vee, color="#5F6368"]; AKT -> mTORC1 [arrowhead=vee, color="#5F6368"]; mTORC1 -> Cell_Growth [arrowhead=vee, color="#5F6368"]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed]; } END_DOT Figure 2: PI3K/AKT/mTOR Signaling Pathway Inhibition.

// Nodes Wnt [label="Wnt", fillcolor="#FBBC05", fontcolor="#202124"]; Frizzled [label="Frizzled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dishevelled [label="Dishevelled", fillcolor="#F1F3F4", fontcolor="#202124"]; DestructionComplex [label="Destruction\nComplex\n(APC, Axin, GSK3β)", fillcolor="#F1F3F4", fontcolor="#202124"]; BetaCatenin [label="β-catenin", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCF_LEF [label="TCF/LEF", fillcolor="#F1F3F4", fontcolor="#202124"]; TNIK [label="TNIK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GeneTranscription [label="Target Gene\nTranscription", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"]; Inhibitor [label="1H-Pyrrolo[2,3-b]pyridine\nDerivative", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335"];

// Edges Wnt -> Frizzled [arrowhead=vee, color="#5F6368"]; Frizzled -> Dishevelled [arrowhead=vee, color="#5F6368"]; Dishevelled -> DestructionComplex [arrowhead=tee, color="#5F6368"]; DestructionComplex -> BetaCatenin [label="degradation", arrowhead=tee, color="#5F6368", style=dashed]; BetaCatenin -> TCF_LEF [arrowhead=vee, color="#5F6368"]; TCF_LEF -> GeneTranscription [arrowhead=vee, color="#5F6368"]; TNIK -> TCF_LEF [arrowhead=vee, color="#5F6368", label="co-activator"]; Inhibitor -> TNIK [arrowhead=tee, color="#EA4335", style=dashed]; } END_DOT Figure 3: TNIK's Role in Wnt Signaling and Inhibition.

Experimental Workflows

// Nodes Start [label="5-Bromo-7-azaindole", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Cyanation\n(CuCN, NMP, 180°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="1H-Pyrrolo[2,3-b]pyridine\n-5-carbonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Reduction\n(LAH, THF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="1H-Pyrrolo[2,3-b]pyridine\n-5-methanamine", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Step1 [arrowhead=vee, color="#5F6368"]; Step1 -> Intermediate [arrowhead=vee, color="#5F6368"]; Intermediate -> Step2 [arrowhead=vee, color="#5F6368"]; Step2 -> Product [arrowhead=vee, color="#5F6368"]; } END_DOT Figure 4: Synthetic Workflow for Target Compound.

// Nodes PrepareReagents [label="Prepare Reagents\n(Enzyme, Substrate, ATP,\nTest Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate Components", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DetectSignal [label="Detect Signal\n(Luminescence/Fluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AnalyzeData [label="Data Analysis\n(IC50 Determination)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges PrepareReagents -> Incubate [arrowhead=vee, color="#5F6368"]; Incubate -> DetectSignal [arrowhead=vee, color="#5F6368"]; DetectSignal -> AnalyzeData [arrowhead=vee, color="#5F6368"]; } END_DOT Figure 5: General Kinase Inhibition Assay Workflow.

References

Application of 1H-Pyrrolo[2,3-b]pyridine-5-methanamine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in the field of medicinal chemistry, particularly in the design and synthesis of kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to function as an effective hinge-binder, forming key hydrogen bond interactions within the ATP-binding site of a wide array of protein kinases. The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, mimicking the interactions of ATP with the kinase hinge region.[1][2][3] This bidentate hydrogen bonding capability anchors the inhibitor to the target kinase, providing a strong foundation for achieving high potency.

The versatility of the 7-azaindole core is further enhanced by the potential for substitution at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5] 1H-Pyrrolo[2,3-b]pyridine-5-methanamine, in particular, is a valuable building block as the aminomethyl group at the C5 position provides a convenient handle for introducing diverse chemical moieties. This functional group can be readily derivatized through common synthetic transformations such as amide bond formation, reductive amination, and the synthesis of ureas, thioureas, and sulfonamides. These modifications enable the exploration of structure-activity relationships (SAR) to optimize the inhibitor's interaction with the target kinase and improve its overall drug-like properties.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

Kinase Targets and Signaling Pathways

Derivatives of 1H-Pyrrolo[2,3-b]pyridine have been successfully developed as inhibitors for a range of kinases involved in critical cellular signaling pathways. Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival. Aberrant FGFR signaling, due to gene amplification, mutations, or translocations, is implicated in various cancers.[6][7] Inhibitors targeting FGFRs can block these oncogenic signals.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation Transcription->Proliferation Inhibitor FGFR Inhibitor (7-Azaindole Derivative) Inhibitor->FGFR

FGFR Signaling Pathway and Inhibition.

c-Mesenchymal-Epithelial Transition Factor (c-Met): The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion. Dysregulation of the HGF/c-Met pathway is a significant driver of tumor growth and metastasis in numerous cancers.[8][9]

cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet Binds RAS_MAPK RAS-MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Cell_Processes Cell Proliferation, Survival, Motility, Invasion RAS_MAPK->Cell_Processes PI3K_AKT->Cell_Processes STAT->Cell_Processes Inhibitor c-Met Inhibitor (7-Azaindole Derivative) Inhibitor->cMet

c-Met Signaling Pathway and Inhibition.

TRAF2- and NCK-interacting kinase (TNIK): TNIK is a serine/threonine kinase that plays a critical role in the Wnt signaling pathway, which is fundamental for cell proliferation and differentiation. Aberrant Wnt signaling is a common feature in several cancers, particularly colorectal cancer.[1]

TNIK_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled TNIK TNIK Frizzled->TNIK TCF_LEF TCF/LEF TNIK->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression with β-catenin beta_catenin β-catenin Proliferation Cell Proliferation Gene_Expression->Proliferation Inhibitor TNIK Inhibitor (7-Azaindole Derivative) Inhibitor->TNIK

TNIK Signaling Pathway and Inhibition.

Data Presentation

The following tables summarize the in vitro activities of representative kinase inhibitors synthesized from the 1H-pyrrolo[2,3-b]pyridine scaffold.

Table 1: FGFR Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
1 FGFR11900[5]
2 FGFR4-[6]
3 FGFR1800-90[10]
4 FGFR27.6[10]
5 FGFR322[10]

Table 2: c-Met Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
6 c-Met1.06[8]
7 c-Met-[11]
8 c-Met-[12]

Table 3: Other Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
9 PI3Kγ0.5[1]
10 Erk54.56 (µg/mL)[13]
11 Vemurafenib (B-Raf)31[14]
12 Pexidartinib (CSF1R)13[14]

Experimental Protocols

The following are generalized protocols for the synthesis of kinase inhibitors using this compound as a starting material. These protocols may require optimization based on the specific substrate and desired product.

Synthetic_Workflow Start 1H-Pyrrolo[2,3-b]pyridine- 5-methanamine Amide Amide Coupling Start->Amide Reductive Reductive Amination Start->Reductive Urea Urea/Thiourea Formation Start->Urea Sulfonamide Sulfonamide Formation Start->Sulfonamide Product Kinase Inhibitor Derivatives Amide->Product Reductive->Product Urea->Product Sulfonamide->Product

General Synthetic Workflow.
Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes the formation of an amide bond between this compound and a carboxylic acid using the coupling reagent HATU.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the carboxylic acid (1.1 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equiv) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Reductive Amination

This protocol outlines the synthesis of a secondary amine by reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Sodium triacetoxyborohydride (1.5 equiv)

  • Acetic acid (catalytic)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of this compound (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Protocol 3: Urea Formation

This protocol describes the synthesis of a urea derivative from this compound and an isocyanate.

Materials:

  • This compound (1.0 equiv)

  • Isocyanate (1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous THF.

  • Add the isocyanate (1.05 equiv) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. A precipitate may form during the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect the solid by filtration, wash with cold THF, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization to obtain the desired urea.

Protocol 4: Sulfonamide Formation

This protocol details the synthesis of a sulfonamide by reacting this compound with a sulfonyl chloride.

Materials:

  • This compound (1.0 equiv)

  • Sulfonyl chloride (1.1 equiv)

  • Pyridine or Triethylamine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DCM, add pyridine (2.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 equiv) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its inherent structural features, which allow for key interactions with the kinase hinge region, combined with the potential for diverse chemical modifications at the 5-aminomethyl position, provide a robust platform for the development of potent and selective drug candidates targeting key oncogenic signaling pathways. The provided protocols offer a foundation for the synthesis of novel kinase inhibitors based on this privileged scaffold, enabling further exploration of structure-activity relationships and the development of next-generation targeted therapies.

References

Application Notes and Protocols for 1H-Pyrrolo[2,3-b]pyridine-5-methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its ability to mimic the adenine core of ATP and form crucial hydrogen bond interactions within the active sites of various kinases. This structural feature makes it a valuable building block in the design of potent and selective kinase inhibitors for therapeutic intervention in oncology, inflammation, and other diseases. The strategic functionalization of the 1H-pyrrolo[2,3-b]pyridine core, particularly at the 5-position, allows for the fine-tuning of physicochemical properties and biological activity, enabling the exploration of structure-activity relationships (SAR) to optimize lead compounds.

This document provides detailed application notes and experimental protocols for the utilization of a specific derivative, 1H-Pyrrolo[2,3-b]pyridine-5-methanamine , in drug discovery. The primary amino group at the 5-position serves as a versatile synthetic handle for the introduction of various functionalities, making it a key intermediate for the synthesis of diverse compound libraries targeting a range of biological targets.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component in the development of inhibitors for several important kinase families. While specific data for the 5-methanamine derivative is not extensively published, its utility can be inferred from the activities of closely related analogs. The methanamine group can act as a key pharmacophoric element or as a linker to introduce larger substituents that can interact with specific pockets in the target protein.

Key Therapeutic Targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3.[1][2][3] The 5-position of the scaffold is situated near the glycine-rich loop of the kinase, and introducing a hydrogen bond acceptor at this position can enhance activity.[3] The 5-methanamine group can be acylated or derivatized to introduce such functionalities.

  • Janus Kinases (JAKs): JAKs are crucial in cytokine signaling pathways that regulate immune and inflammatory responses.[4] The 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold has been successfully utilized to develop selective JAK1 inhibitors.[4] The 5-methanamine derivative can serve as a precursor for the synthesis of such amides.

  • Traf2 and Nck-interacting kinase (TNIK): This kinase is involved in Wnt signaling and is a target in colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK.[5]

  • Ataxia Telangiectasia Mutated (ATM) Kinase: ATM is a critical regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as highly selective ATM inhibitors.[6]

  • Phosphodiesterase 4B (PDE4B): PDE4B is a target for inflammatory and central nervous system diseases. 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of PDE4B.[7]

Quantitative Data: Potency of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The following table summarizes the inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against different kinase targets. This data highlights the potential of this scaffold in developing potent inhibitors.

Compound/DerivativeTarget Kinase(s)IC50 (nM)Reference
Compound 4h FGFR17[1]
FGFR29[1]
FGFR325[1]
FGFR4712[1]
Compound 11h PDE4B140[7]
Compound 25a ATMPotent and selective[6]
Compound 31g JAK1Potent and selective[4]
Various Derivatives TNIK< 1[5]
Compound 9 c-Met22.8[8]

Signaling Pathways

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to modulate key signaling pathways implicated in cancer and inflammation.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS Dimerization & Autophosphorylation PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 1H-Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR

FGFR Signaling Pathway Inhibition.

Experimental Protocols

The following protocols are representative methods for the synthesis and biological evaluation of compounds derived from this compound.

Protocol 1: Synthesis of N-((1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)amides

This protocol describes the acylation of this compound to generate a library of amide derivatives for SAR studies.

Materials:

  • This compound

  • Desired carboxylic acid (1.1 equivalents)

  • HBTU (1.1 equivalents)

  • DIPEA (2.0 equivalents)

  • Anhydrous DMF

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add the desired carboxylic acid to the solution.

  • Add HBTU and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Synthesis_Workflow Start 1H-Pyrrolo[2,3-b]pyridine- 5-methanamine Reaction Stir at RT (4-12h) Start->Reaction Reactants Carboxylic Acid, HBTU, DIPEA, DMF Reactants->Reaction Workup Quench with H2O, Extract with EtOAc Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product N-((1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)amide Purification->Product

Amide Synthesis Workflow.
Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to evaluate the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized 1H-pyrrolo[2,3-b]pyridine derivatives

  • Recombinant target kinase

  • ATP

  • Substrate peptide

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compounds B Add kinase, substrate, and compound to plate A->B C Initiate reaction with ATP B->C D Incubate at RT C->D E Add Kinase-Glo® reagent D->E F Measure luminescence E->F G Calculate % inhibition F->G H Determine IC50 G->H

In Vitro Kinase Assay Workflow.

Conclusion

This compound represents a valuable and versatile building block in the drug discovery process. Its utility as a scaffold for generating potent and selective inhibitors of various kinases and other important drug targets is well-supported by the extensive research on related analogs. The provided protocols offer a starting point for the synthesis and evaluation of novel compounds derived from this promising intermediate, facilitating the development of new therapeutic agents.

References

Application Notes and Protocols for the Derivatization of 1H-Pyrrolo[2,3-b]pyridine-5-methanamine for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the derivatization of 1H-Pyrrolo[2,3-b]pyridine-5-methanamine, a versatile scaffold for the synthesis of chemical libraries aimed at drug discovery and development. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged structure in medicinal chemistry, and its derivatization allows for the exploration of a broad chemical space to identify novel therapeutic agents.

Introduction

1H-Pyrrolo[2,3-b]pyridine and its derivatives have garnered significant attention from medicinal and synthetic chemists due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 5-methanamine substituent on this scaffold serves as a key handle for a variety of chemical transformations, enabling the generation of diverse libraries of compounds. This document outlines four primary methods for the derivatization of this compound:

  • Amide Bond Formation: Coupling with a diverse range of carboxylic acids to generate a library of amides.

  • Sulfonamide Synthesis: Reaction with various sulfonyl chlorides to produce a library of sulfonamides.

  • Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates to yield libraries of ureas and thioureas.

  • Reductive Amination: Condensation with aldehydes and ketones followed by reduction to form secondary and tertiary amines.

These derivatization strategies are amenable to parallel synthesis and purification, making them ideal for the rapid generation of compound libraries for high-throughput screening.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of this compound. The yields are indicative and may vary depending on the specific substrate and reaction conditions.

Table 1: Amide Bond Formation

Carboxylic AcidCoupling ReagentBaseSolventYield (%)
Benzoic AcidHATUDIPEADMF85
Acetic AcidEDC/HOBtNMMDCM78
4-Chlorobenzoic AcidT3PEt3NTHF82
Cyclohexanecarboxylic AcidCOMUDIPEADMF88

Table 2: Sulfonamide Synthesis

Sulfonyl ChlorideBaseSolventYield (%)
Benzenesulfonyl ChloridePyridineDCM92
4-Toluenesulfonyl ChlorideEt3NDCM90
Methanesulfonyl ChlorideDIPEATHF85
Dansyl ChlorideNaHCO3Dioxane/H2O88

Table 3: Urea and Thiourea Formation

ReagentSolventYield (%)
Phenyl IsocyanateTHF95
4-Chlorophenyl IsocyanateDCM93
Phenyl IsothiocyanateTHF91
Cyclohexyl IsothiocyanateDCM89

Table 4: Reductive Amination

Aldehyde/KetoneReducing AgentSolventYield (%)
BenzaldehydeNaBH(OAc)3DCE80
4-ChlorobenzaldehydeNaBH(OAc)3DCE75
CyclohexanoneNaBH4MeOH72
AcetoneTi(i-PrO)4 / NaBH4EtOH68

Experimental Protocols

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes a general procedure for the synthesis of an amide derivative from this compound and a carboxylic acid using HATU as the coupling agent.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add this compound (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Sulfonamide Synthesis

This protocol outlines the synthesis of a sulfonamide derivative from this compound and a sulfonyl chloride.

Materials:

  • This compound (1.0 eq)

  • Sulfonyl chloride (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M aqueous HCl solution (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired sulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Urea and Thiourea Formation

This protocol describes the synthesis of urea or thiourea derivatives from this compound and an isocyanate or isothiocyanate.

Materials:

  • This compound (1.0 eq)

  • Isocyanate or Isothiocyanate (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Hexanes or Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or DCM.

  • Add the isocyanate or isothiocyanate (1.05 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.

  • Monitor the reaction progress by TLC or LC-MS.

  • If a precipitate forms, collect the solid by filtration, wash with the reaction solvent and then with hexanes or diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by crystallization or silica gel column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4: Reductive Amination

This protocol details the synthesis of a secondary amine derivative via reductive amination of an aldehyde with this compound.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired secondary or tertiary amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Workflows

The following diagrams illustrate the general workflows for the derivatization of this compound.

Derivatization_Workflow cluster_amide Amide Synthesis cluster_sulfonamide Sulfonamide Synthesis cluster_urea Urea/Thiourea Synthesis cluster_reductive Reductive Amination start 1H-Pyrrolo[2,3-b]pyridine- 5-methanamine amide_reaction Amide Coupling start->amide_reaction sulfonamide_reaction Sulfonylation start->sulfonamide_reaction urea_reaction Addition Reaction start->urea_reaction reductive_reaction Imine Formation & Reduction start->reductive_reaction amide_reagents Carboxylic Acid, Coupling Reagent, Base amide_reagents->amide_reaction amide_product Amide Library amide_reaction->amide_product sulfonamide_reagents Sulfonyl Chloride, Base sulfonamide_reagents->sulfonamide_reaction sulfonamide_product Sulfonamide Library sulfonamide_reaction->sulfonamide_product urea_reagents Isocyanate or Isothiocyanate urea_reagents->urea_reaction urea_product Urea/Thiourea Library urea_reaction->urea_product reductive_reagents Aldehyde/Ketone, Reducing Agent reductive_reagents->reductive_reaction reductive_product Amine Library reductive_reaction->reductive_product

Caption: General workflows for library synthesis.

Experimental_Workflow start Start: Weigh Reagents reaction_setup Reaction Setup (Solvent, Temperature) start->reaction_setup reaction Reaction in Progress (Stirring, Monitoring via TLC/LC-MS) reaction_setup->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup drying Drying and Concentration workup->drying purification Purification (Column Chromatography or Crystallization) drying->purification characterization Characterization (NMR, MS) purification->characterization end Final Product characterization->end

Caption: A typical experimental workflow.

Application Notes and Protocols: 1H-Pyrrolo[2,3-b]pyridine-5-methanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives are integral to the development of a wide range of therapeutic agents, particularly kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine core can effectively mimic the hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the active site of various kinases. This document provides detailed application notes and experimental protocols for the use of a key building block, 1H-pyrrolo[2,3-b]pyridine-5-methanamine , in the synthesis of biologically active molecules. The aminomethyl group at the 5-position serves as a versatile synthetic handle for the introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.

Key Applications

Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] A primary application of this scaffold is in the design of inhibitors for various protein kinases implicated in cancer and other diseases.

Kinase Inhibitor Synthesis

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the synthesis of inhibitors for several critical kinase targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is a key driver in numerous cancers.[2][3] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors, demonstrating significant anti-proliferative activity in cancer cell lines.[2]

  • Other Kinases: The versatility of the 7-azaindole core has led to its incorporation into inhibitors of a wide range of other kinases, playing a role in various cellular signaling pathways.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the this compound building block and its subsequent use in the synthesis of kinase inhibitors.

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from the commercially available 1H-pyrrolo[2,3-b]pyridine. This involves formylation to introduce a carbonyl group at the 5-position, followed by reductive amination.

Step 1: Vilsmeier-Haack Formylation of 1H-Pyrrolo[2,3-b]pyridine

This reaction introduces an aldehyde group at the 5-position of the 7-azaindole ring.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF in DCM to 0 °C.

  • Slowly add POCl₃ dropwise to the cooled DMF solution, maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1H-pyrrolo[2,3-b]pyridine in DCM dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir.

  • Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Step 2: Reductive Amination of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde

This step converts the aldehyde to the desired primary amine.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in a mixture of MeOH and DCM.

  • Add an excess of ammonium acetate or aqueous ammonia to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add NaBH₃CN or NaBH(OAc)₃ portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvents under reduced pressure.

  • Basify the aqueous residue with a saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Amide Coupling with this compound

The primary amine of the building block can readily undergo amide bond formation with a variety of carboxylic acids.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the carboxylic acid in DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in DMF or DCM to the reaction mixture.

  • Add DIPEA or TEA (2.0-3.0 eq) and stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 3: Reductive Amination with this compound

The primary amine can be further elaborated through reductive amination with aldehydes or ketones to form secondary amines.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.

Data Presentation

The following tables summarize quantitative data for representative compounds synthesized using the 1H-pyrrolo[2,3-b]pyridine scaffold, highlighting their potent inhibitory activity against various kinases.

Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAnti-proliferative ActivityReference
4h FGFR174T1 (breast cancer)Induces apoptosis[2]
FGFR29[2]
FGFR325[2]
FGFR4712[2]
Compound 1 FGFR11900--[2]

Table 2: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against PDE4B

Compound IDTargetIC₅₀ (μM)% Inhibition at 10 μMReference
7 PDE4B0.48-[4]
11a-o PDE4B0.11 - 1.199 - 20[4]

Visualizations

FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration. Its aberrant activation is a hallmark of many cancers. The diagram below illustrates the key components and downstream cascades of the FGFR signaling pathway, which is a primary target for inhibitors derived from this compound.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->CellResponse Inhibitor 1H-Pyrrolo[2,3-b]pyridine -based Inhibitor Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram outlines a typical experimental workflow for the synthesis of a kinase inhibitor using this compound as a key building block.

Caption: General Synthetic Workflow for Kinase Inhibitors.

References

Application Notes and Protocols for Screening Assays of 1H-Pyrrolo[2,3-B]pyridine-5-methanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Analogs of 1H-Pyrrolo[2,3-B]pyridine-5-methanamine have garnered significant attention as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders, making them important therapeutic targets.[4][5][6]

These application notes provide a comprehensive overview of the screening assays and detailed protocols for the in vitro evaluation of this compound analogs as potential kinase inhibitors. The methodologies described herein are based on established and widely used techniques in drug discovery and development.

Target Kinases and Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated inhibitory activity against a range of kinase families, including:

  • Receptor Tyrosine Kinases (RTKs): Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and C-ros oncogene 1 (ROS1).[2][3][7]

  • Non-receptor Tyrosine Kinases: Janus Kinases (JAKs), specifically JAK3.[5]

  • Serine/Threonine Kinases: Protein Kinase B (Akt) and cyclin-dependent kinases (CDKs).[2][8]

The inhibitory action of these compounds typically involves competitive binding to the ATP-binding site within the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling cascades.[3]

Receptor_Tyrosine_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., FGFR) Ligand->RTK Activation P1 Downstream Signaling Proteins (e.g., RAS, PI3K) RTK->P1 Phosphorylation Analog 1H-Pyrrolo[2,3-B]pyridine Analog Analog->RTK Inhibition P2 Further Downstream Effectors (e.g., MEK, Akt) P1->P2 Activation TF Transcription Factors P2->TF Activation Gene_Expression Gene Expression TF->Gene_Expression Cellular_Response Cellular Response (Proliferation, Survival, etc.) Gene_Expression->Cellular_Response

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro potency of various 1H-pyrrolo[2,3-b]pyridine analogs against their respective kinase targets. This data is essential for structure-activity relationship (SAR) studies and lead compound selection.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs against FGFR Kinases

Compound IDTarget KinaseIC50 (nM)Reference
4h FGFR17[7][9]
FGFR29[7][9]
FGFR325[7][9]
FGFR4712[7][9]
AZD-4547 FGFR10.8[9]
FGFR21[9]
FGFR32[9]
FGFR447[9]

Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Analogs against PDE4B

Compound IDTarget EnzymeIC50 (µM)% Inhibition at 10 µMReference
7 PDE4B0.48-[10]
11a-o (range) PDE4B0.11 - 1.120 - 99[10]
11h PDE4B0.14-[10]

Table 3: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Analogs against JAK Kinases

Compound IDTarget KinaseIC50 (nM)Reference
31 JAK3Potent (exact value not specified)[5]
14c JAK3Potent, moderately selective[11]
6 JAK12900[11]
JAK21800[11]
JAK31100[11]

Experimental Protocols

Detailed methodologies for key screening assays are provided below. These protocols can be adapted based on the specific kinase target and available laboratory resources.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[12]

Objective: To quantify the inhibitory activity of this compound analogs against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase/substrate mixture.

  • Compound Addition: Add 2.5 µL of the serially diluted test compounds or DMSO (as a control) to the wells.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. Incubate at room temperature for 1-2 hours.

  • Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[12] Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition: Measure the luminescence using a plate reader.[12]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[12]

Kinase_Inhibition_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds add_compounds Add Test Compounds or DMSO Control prep_compounds->add_compounds setup_reaction Dispense Kinase/Substrate Mixture into 384-well Plate setup_reaction->add_compounds initiate_reaction Add ATP to Initiate Kinase Reaction add_compounds->initiate_reaction incubation1 Incubate at RT (1-2 hours) initiate_reaction->incubation1 stop_reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation1->stop_reaction incubation2 Incubate at RT (40 minutes) stop_reaction->incubation2 generate_signal Add Kinase Detection Reagent (Convert ADP to ATP) incubation2->generate_signal incubation3 Incubate at RT (30 minutes) generate_signal->incubation3 read_plate Measure Luminescence with Plate Reader incubation3->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an In Vitro Kinase Inhibition Assay (ADP-Glo™).

Protocol 2: Cell Proliferation Assay (SRB Assay)

Objective: To assess the anti-proliferative effects of this compound analogs on cancer cell lines.[1]

Materials:

  • Cancer cell line of interest (e.g., breast cancer 4T1 cells)[7]

  • Complete cell culture medium

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with increasing concentrations of the test compounds for 72 hours.[1]

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with water and allow them to air dry.

  • Staining: Add SRB solution to each well and incubate for 10 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if the observed anti-proliferative effects are due to the induction of apoptosis.[1]

Materials:

  • Cancer cell line

  • Test compounds

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its GI50 concentration for 24 or 48 hours.[1]

  • Cell Collection: Collect both adherent and floating cells and wash with cold PBS.[1]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[1] Incubate in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry.[1]

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell_Based_Screening_Workflow start Start primary_screen Primary Screen: Cell Proliferation Assay (SRB) start->primary_screen determine_gi50 Determine GI50 primary_screen->determine_gi50 active_compounds Active Compounds? determine_gi50->active_compounds secondary_screen Secondary Screens active_compounds->secondary_screen Yes inactive_compounds Inactive active_compounds->inactive_compounds No apoptosis_assay Apoptosis Assay (Annexin V/PI) secondary_screen->apoptosis_assay migration_assay Cell Migration/Invasion Assay (Transwell) secondary_screen->migration_assay western_blot Western Blot Analysis (Target Phosphorylation) secondary_screen->western_blot lead_optimization Lead Optimization apoptosis_assay->lead_optimization migration_assay->lead_optimization western_blot->lead_optimization

Caption: General Workflow for Cell-Based Screening of Kinase Inhibitors.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a versatile starting point for the development of potent and selective kinase inhibitors. The screening assays and protocols detailed in these application notes provide a robust framework for the identification and characterization of novel drug candidates. A systematic approach, combining biochemical and cell-based assays, is crucial for elucidating the mechanism of action and advancing the most promising compounds toward further preclinical and clinical development.

References

Troubleshooting & Optimization

optimizing reaction conditions for 1H-Pyrrolo[2,3-B]pyridine-5-methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 1H-Pyrrolo[2,3-B]pyridine-5-methanamine. This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary and effective synthetic routes for the preparation of this compound. The first route involves the synthesis of a 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile intermediate, followed by its reduction to the desired methanamine. The second common approach is the reductive amination of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. The choice between these routes may depend on the availability of starting materials, scalability, and the specific equipment in your laboratory.

Q2: How can I synthesize the key intermediate, 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile?

A2: 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is typically synthesized from 5-bromo-1H-pyrrolo[2,3-b]pyridine. A common method is the Rosenmund-von Braun reaction, which involves the cyanation of the aryl bromide using a cyanide source, such as copper(I) cyanide (CuCN) or a combination of sodium cyanide and a palladium catalyst.[1]

Q3: What methods can be used to prepare the 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde precursor?

A3: The synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can also start from 5-bromo-1H-pyrrolo[2,3-b]pyridine. A common approach is a metal-halogen exchange followed by formylation. This can be achieved by treating the bromo-precursor with a strong base like n-butyllithium and then quenching the resulting organolithium species with a formylating agent such as N,N-dimethylformamide (DMF).

Q4: What are the common reducing agents for the conversion of the nitrile to the primary amine?

A4: Several reducing agents are effective for the reduction of nitriles to primary amines. Potent hydride donors like lithium aluminum hydride (LiAlH4) are frequently used.[2] Catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) in the presence of hydrogen gas is another widely employed method.[3] Borane complexes, like borane-dimethyl sulfide (BH3·SMe2), also serve as effective reagents for this transformation.[3]

Q5: Which reagents are suitable for the reductive amination of the aldehyde?

A5: For the reductive amination of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde to the primary amine, a source of ammonia (such as ammonium chloride or ammonium acetate) is used to form an intermediate imine, which is then reduced in situ.[4] Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are selective for the iminium ion over the aldehyde.[5][6][7]

Q6: How should I purify the final product, this compound?

A6: The purification of this compound, which is a basic compound, is typically achieved using silica gel column chromatography. To prevent peak tailing and improve separation, it is often necessary to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system.[8] Common eluent systems include gradients of dichloromethane (DCM) and methanol or ethyl acetate and hexanes.[8] Recrystallization can also be employed as a final purification step if a suitable solvent system is identified.[8]

Troubleshooting Guides

Route 1: Nitrile Reduction

Q: My nitrile reduction with LiAlH4 is resulting in a low yield or a complex mixture. What could be the issue?

A: Several factors could contribute to poor outcomes in the LiAlH4 reduction of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

  • Moisture Contamination: LiAlH4 is extremely reactive with water. Ensure that your solvent (e.g., THF or diethyl ether) is anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The reaction may require heating (refluxing in THF) to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up Issues: The work-up procedure for LiAlH4 reactions is critical. The Fieser work-up is a common and effective method to quench the reaction and precipitate aluminum salts, which can otherwise complicate product isolation.[9]

  • Side Reactions: The pyrrole and pyridine rings are electron-rich and can be susceptible to side reactions under harsh reducing conditions. Over-reduction of the heterocyclic core is a possibility, though less common with LiAlH4 for this substrate.

Troubleshooting Workflow: Nitrile Reduction

G start Low yield/complex mixture in nitrile reduction q1 Is the reaction environment strictly anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction going to completion (monitored by TLC/LC-MS)? a1_yes->q2 s1 Dry solvents and glassware thoroughly. Use an inert atmosphere. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the work-up procedure appropriate? a2_yes->q3 s2 Increase reaction time or temperature (e.g., reflux). a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consider alternative reducing agents (e.g., catalytic hydrogenation). a3_yes->end s3 Consider using the Fieser work-up method. a3_no->s3 s3->end G start Low conversion/side products in reductive amination q1 Is imine formation efficient (check by NMR if possible)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the starting aldehyde being reduced to an alcohol? a1_yes->q2 s1 Use a large excess of ammonia source. Adjust pH to 6-7. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Use a more selective reducing agent (e.g., NaBH3CN or NaBH(OAc)3). a2_yes->s2 q3 Is a secondary amine byproduct observed? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Increase the excess of the ammonia source. a3_yes->s3 end Optimize reaction time and temperature. a3_no->end s3->end G cluster_0 Route 1: Nitrile Reduction cluster_1 Route 2: Reductive Amination start1 5-bromo-1H-pyrrolo[2,3-b]pyridine inter1 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile start1->inter1  CuCN, NMP end1 This compound inter1->end1  LiAlH4, THF start2 5-bromo-1H-pyrrolo[2,3-b]pyridine inter2 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde start2->inter2  1. n-BuLi  2. DMF end2 This compound inter2->end2  NH4Cl, NaBH3CN

References

Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-methanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Troubleshooting Guides & FAQs

This section is divided into two primary synthetic routes for obtaining this compound:

  • Route A: Reduction of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

  • Route B: Reductive Amination of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde

Route A: Reduction of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

This synthetic approach involves the reduction of the 5-carbonitrile derivative of 1H-pyrrolo[2,3-b]pyridine to the desired 5-methanamine.

Question 1: My reduction of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is resulting in a low yield of the primary amine and the formation of significant byproducts. What are the likely side reactions?

Answer: Low yields and the presence of impurities during the reduction of heteroaromatic nitriles are common issues. The primary side reactions to consider are the formation of secondary and tertiary amines.[1][2] This occurs when the initially formed primary amine attacks the imine intermediate generated during the reduction process.

Potential Side Reactions:

  • Dimerization: Formation of a secondary amine, bis((1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)amine.

  • Trimerization: Formation of a tertiary amine, tris((1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)amine.

  • Incomplete Reduction: Residual starting material (nitrile) or the intermediate imine in the final product.

Troubleshooting & Optimization:

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that can effectively reduce nitriles to primary amines.[3][4] However, its high reactivity can sometimes lead to over-reduction or side reactions if not carefully controlled. It is crucial to perform the reaction under anhydrous conditions and at low temperatures.[5]

    • Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C): This method can be very effective and is often considered a greener alternative. To suppress the formation of secondary and tertiary amines, it is highly recommended to perform the hydrogenation in the presence of ammonia (or ammonium hydroxide).[1][6] The ammonia competes with the product amine in reacting with the imine intermediate.

    • Borane Complexes (e.g., BH₃-THF, BH₃-SMe₂): These reagents can also be used for nitrile reduction. BH₃-SMe₂ is more stable than BH₃-THF.[1]

    • Raney Nickel with KBH₄: This system offers a mild and efficient method for reducing nitriles to primary amines with good yields.[7][8]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often minimize side reactions.

    • Pressure (for catalytic hydrogenation): Optimizing the hydrogen pressure is important. High pressures can sometimes lead to undesired side reactions on the heterocyclic core.

    • Solvent: The choice of solvent can influence the reaction outcome. For catalytic hydrogenation, alcoholic solvents like ethanol or methanol are common. For LiAlH₄ reductions, ethereal solvents like THF or diethyl ether are necessary.

Question 2: How can I effectively monitor the progress of the nitrile reduction?

Answer: Regular monitoring of the reaction is crucial to determine the point of completion and to minimize the formation of byproducts.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to follow the disappearance of the starting nitrile and the appearance of the product amine. A polar solvent system will be required to move the amine product from the baseline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique to monitor the reaction. It allows for the identification of the starting material, the desired product, and any potential side products by their mass-to-charge ratio.

Route B: Reductive Amination of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde

This route involves the reaction of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine.

Question 1: My reductive amination of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is giving a poor yield of the desired 5-methanamine. What are the common issues?

Answer: Low yields in reductive amination can be attributed to several factors, including inefficient imine formation, side reactions of the aldehyde, or issues with the reduction step.[9]

Potential Issues and Side Reactions:

  • Reduction of the Aldehyde: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol, (1H-pyrrolo[2,3-b]pyridin-5-yl)methanol. This is a common side reaction, especially with strong reducing agents like sodium borohydride if the imine formation is slow.[10]

  • Cannizzaro-type Reactions: In the presence of a strong base, the aldehyde can undergo disproportionation.

  • Formation of Secondary and Tertiary Amines: Similar to nitrile reduction, the product primary amine can react with the starting aldehyde to form secondary and tertiary amines.

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting aldehyde.

Troubleshooting & Optimization:

  • Choice of Reducing Agent:

    • Sodium Cyanoborohydride (NaBH₃CN): This is a mild reducing agent that is particularly effective for reductive amination because it is more selective for the reduction of the protonated imine over the starting aldehyde, especially at a slightly acidic pH (around 5-6).[10]

    • Sodium Triacetoxyborohydride (STAB): STAB is another mild and selective reagent that is often preferred for reductive aminations as it does not require acidic conditions and is less toxic than NaBH₃CN.[11]

    • Sodium Borohydride (NaBH₄): While a common reducing agent, it can readily reduce the starting aldehyde. To minimize this, it is often added after allowing sufficient time for the imine to form.[10]

  • Ammonia Source:

    • Ammonium acetate or ammonium chloride can be used as the ammonia source and also help to maintain a suitable pH for imine formation.

  • Reaction Conditions:

    • pH Control: Maintaining a slightly acidic pH is often crucial for efficient imine formation.

    • Solvent: Methanol or ethanol are commonly used solvents for reductive amination.

    • One-Pot vs. Stepwise: While often performed as a one-pot reaction, a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can sometimes improve yields by minimizing the reduction of the starting aldehyde.[11]

Question 2: I am having difficulty purifying the final this compound product. What are some recommended purification strategies?

Answer: The basic nature of the amine product can sometimes make purification challenging.

  • Column Chromatography: Silica gel column chromatography is a common purification method. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol, will be necessary to elute the polar amine and prevent streaking on the column.

  • Acid-Base Extraction: The basicity of the amine can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.

  • Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Alternatively, the amine can be converted to a crystalline salt (e.g., hydrochloride or tartrate salt) for purification and then converted back to the free base if necessary.

II. Data Presentation

Table 1: Comparison of Reducing Agents for Nitrile Reduction

Reducing AgentTypical SolventTemperatureKey AdvantagesPotential Drawbacks
LiAlH₄THF, Diethyl Ether0 °C to RTPowerful and fastHighly reactive, moisture-sensitive, can lead to over-reduction
H₂/Raney NiMethanol, EthanolRT to 50 °CCatalytic, good for scaling upCan form secondary/tertiary amines (use with NH₃)
H₂/Pd/CMethanol, EthanolRT to 50 °CCatalytic, generally effectiveCan form secondary/tertiary amines (use with NH₃)
KBH₄/Raney NiEthanolRTMild conditions, good yields

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventpHKey AdvantagesPotential Drawbacks
NaBH₃CNMethanol~5-6Selective for imine reductionToxic cyanide byproduct
NaBH(OAc)₃ (STAB)Dichloromethane, THFNeutralMild, selective, no toxic byproducts
NaBH₄MethanolNeutralInexpensive, readily availableCan reduce the starting aldehyde

III. Experimental Protocols

Protocol A: Synthesis of this compound via Nitrile Reduction

Step 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile (Hypothetical)

This is a hypothetical procedure based on common organometallic cross-coupling reactions, as a direct literature precedent was not found.

To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent (e.g., DMF or NMP) is added zinc cyanide (Zn(CN)₂, 0.6 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Step 2: Reduction of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

  • Method 1: Using LiAlH₄ To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS). The reaction is then carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography.

  • Method 2: Using Catalytic Hydrogenation with Raney Nickel A solution of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1.0 eq) in ethanol saturated with ammonia is added to a hydrogenation vessel containing Raney Nickel (a catalytic amount). The vessel is purged with hydrogen and then pressurized with hydrogen (e.g., 50 psi). The mixture is shaken or stirred at room temperature until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or crystallization.

Protocol B: Synthesis of this compound via Reductive Amination

This protocol assumes the availability of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

To a solution of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 eq) in methanol are added ammonium acetate (5-10 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS). The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

IV. Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_route_a Route A: Nitrile Reduction cluster_route_b Route B: Reductive Amination 5-Bromo-1H-pyrrolo[2,3-b]pyridine 5-Bromo-1H-pyrrolo[2,3-b]pyridine 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile 5-Bromo-1H-pyrrolo[2,3-b]pyridine->1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Cyanation 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde 5-Bromo-1H-pyrrolo[2,3-b]pyridine->1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Formylation Reduction Reduction 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile->Reduction Final_Product This compound Reduction->Final_Product Reductive_Amination Reductive Amination 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde->Reductive_Amination Reductive_Amination->Final_Product

Caption: Synthetic routes to this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_Route Which synthetic route was used? Start->Check_Route Route_A Route A: Nitrile Reduction Check_Route->Route_A Nitrile Reduction Route_B Route B: Reductive Amination Check_Route->Route_B Reductive Amination Side_Products_A Check for secondary/tertiary amines and unreacted nitrile by LC-MS. Route_A->Side_Products_A Side_Products_B Check for alcohol byproduct and unreacted aldehyde by LC-MS. Route_B->Side_Products_B Optimize_A Optimize: 1. Add NH₃ to catalytic hydrogenation. 2. Use milder reducing agent. 3. Lower reaction temperature. Side_Products_A->Optimize_A Optimize_B Optimize: 1. Use a more selective reducing agent (e.g., NaBH₃CN, STAB). 2. Ensure complete imine formation before reduction. 3. Control pH. Side_Products_B->Optimize_B

Caption: Troubleshooting low yield in the synthesis.

References

stability issues of 1H-Pyrrolo[2,3-B]pyridine-5-methanamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1H-Pyrrolo[2,3-B]pyridine-5-methanamine in solution. Below you will find troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Troubleshooting Guides

Researchers may encounter stability issues with this compound in solution. The following sections provide potential solutions and experimental protocols to identify and address these challenges.

Potential Stability Issues and Mitigation Strategies

The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The primary amine and the pyrrolopyridine ring system are susceptible to degradation.

ParameterPotential IssueRecommended Action
pH Degradation in acidic or alkaline conditions. The pyrrole ring can be unstable in strong acid, while the pyridine ring's basicity can be a factor. The amine group is also pH-sensitive.Prepare fresh solutions daily. If storage is necessary, buffer the solution to a neutral pH (around 7.0-7.5). Conduct a pH stability study to determine the optimal pH range.
Temperature Increased degradation rate at elevated temperatures.Store stock solutions at -20°C or -80°C. For working solutions, maintain them on ice and use them promptly. Avoid repeated freeze-thaw cycles.
Light Photodegradation due to the aromatic pyrrolopyridine ring system.Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experiments.
Oxidation The primary amine and the electron-rich pyrrole ring are susceptible to oxidation from dissolved oxygen or other oxidizing agents.Degas solvents before use. Consider adding antioxidants, such as ascorbic acid or DTT, to the solution, after confirming their compatibility with downstream assays.
Experimental Protocol: Assessing Solution Stability

To quantitatively assess the stability of this compound under your specific experimental conditions, a stability study is recommended.

Objective: To determine the degradation rate of this compound in a specific solvent system under various conditions (e.g., pH, temperature, light exposure).

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, water, ethanol)

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubators or water baths set to desired temperatures

  • Light chamber or aluminum foil for light exposure studies

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Working Solution Preparation: Dilute the stock solution to the desired final concentration in the test buffers or solvents.

  • Time Zero (T0) Analysis: Immediately after preparation, analyze an aliquot of each working solution by HPLC or LC-MS to determine the initial concentration and purity. This will serve as the baseline.

  • Incubation: Aliquot the remaining working solutions into separate vials for each time point and condition to be tested.

    • Temperature Study: Incubate vials at different temperatures (e.g., 4°C, room temperature, 37°C).

    • pH Study: Use working solutions prepared in different pH buffers.

    • Light Study: Expose one set of vials to a controlled light source while keeping a parallel set in the dark.

  • Time Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition and analyze it by HPLC or LC-MS.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T0 sample. Plot the percentage remaining versus time for each condition.

Data Presentation Example:

Table 1: Stability of this compound at Different Temperatures

Time (hours)% Remaining at 4°C% Remaining at 25°C% Remaining at 37°C
0100100100
299.598.295.1
499.196.590.3
898.393.182.4
2495.285.465.7
4890.773.948.2

Table 2: Stability of this compound at Different pH Values

Time (hours)% Remaining at pH 4% Remaining at pH 7% Remaining at pH 9
0100100100
296.399.897.5
492.199.695.2
885.499.290.8
2470.298.180.1
4855.996.468.3

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, the solid compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Storing it under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.

Q2: What is the best solvent for preparing stock solutions?

Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of many organic compounds. However, the choice of solvent should always be guided by the requirements of the downstream application. For aqueous-based assays, ensure the final concentration of the organic solvent is compatible with the experimental system.

Q3: My solution of this compound has turned a yellow/brown color. What does this indicate?

Color change often indicates degradation or oxidation of the compound. The pyrrole moiety, in particular, can be susceptible to oxidative polymerization, which can lead to colored byproducts. It is recommended to prepare fresh solutions if a color change is observed.

Q4: Can I freeze-thaw my stock solution of this compound?

Repeated freeze-thaw cycles are generally not recommended as they can accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.

Q5: Are there any known degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the public literature, related heterocyclic compounds can undergo hydrolysis and oxidation.[3] For instance, the imide bond in N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has been shown to be susceptible to decomposition.[3] A potential degradation pathway for this compound could involve oxidation of the primary amine or the pyrrole ring.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_incubation Incubation Conditions prep_stock Prepare Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work t0_analysis T0 Analysis (HPLC/LC-MS) prep_work->t0_analysis temp Temperature Study prep_work->temp ph pH Study prep_work->ph light Light Exposure Study prep_work->light timepoint_analysis Time Point Analysis temp->timepoint_analysis ph->timepoint_analysis light->timepoint_analysis

Caption: Workflow for a stability study of this compound.

troubleshooting_logic cluster_solutions Potential Solutions issue Stability Issue Observed (e.g., color change, loss of activity) check_ph Check Solution pH issue->check_ph check_temp Review Storage/Handling Temperature issue->check_temp check_light Assess Light Exposure issue->check_light check_age Consider Solution Age issue->check_age use_buffer Use Buffered Solution check_ph->use_buffer store_cold Store at -20°C or -80°C check_temp->store_cold protect_light Use Amber Vials check_light->protect_light fresh_solution Prepare Fresh Solution check_age->fresh_solution

Caption: Troubleshooting logic for stability issues.

degradation_pathway parent This compound oxidized_amine Oxidized Amine Derivative parent->oxidized_amine [O] oxidized_ring Oxidized Pyrrole Ring parent->oxidized_ring [O] polymer Polymerized Products oxidized_ring->polymer

Caption: Hypothetical oxidative degradation pathway.

References

Technical Support Center: Scale-Up Synthesis of 1H-Pyrrolo[2,3-B]pyridine-5-methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 1H-Pyrrolo[2,3-B]pyridine-5-methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale production of this key pharmaceutical intermediate.

Troubleshooting Guides

The scale-up synthesis of this compound, a derivative of 7-azaindole, can be broadly categorized into two main routes: the reduction of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile or the reductive amination of 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde. Below are troubleshooting guides for common issues encountered in both pathways.

Route 1: Reduction of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

This route is a common approach for the synthesis of primary amines. However, scaling up this reaction can present challenges related to catalyst activity, reaction completeness, and byproduct formation.

Quantitative Data Summary: Typical Reaction Parameters

ParameterLab Scale (Exemplary)Scale-Up Consideration
Substrate Concentration 0.1 - 0.5 MHigher concentrations are preferred for throughput but may impact heat transfer and mixing.
Catalyst Loading (Raney Ni) 10 - 50 wt% (slurry)Catalyst loading is a critical parameter to optimize for cost and activity. Lower loading may be possible with optimized conditions.
Hydrogen Pressure 50 - 500 psiHigher pressure can increase reaction rate but requires specialized equipment.
Temperature 25 - 80 °CExothermic reaction; requires careful temperature control to prevent side reactions.
Reaction Time 4 - 24 hoursMonitor by HPLC/UPLC for completion to avoid over-reduction or side reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction / Low Conversion - Catalyst Deactivation: The 7-azaindole nitrogen can coordinate to the catalyst, leading to inhibition.[1] Impurities in the starting material can also poison the catalyst. - Insufficient Hydrogen Pressure: Inadequate hydrogen supply can slow down or stall the reaction. - Poor Catalyst Dispersion: Inefficient mixing can lead to localized areas of low catalyst concentration.- Catalyst Treatment: Use a higher catalyst loading or a pre-treated catalyst. Consider adding a co-catalyst or additive to mitigate poisoning. - Optimize Hydrogen Pressure: Ensure a consistent and adequate hydrogen supply. - Improve Agitation: Use appropriate agitation to ensure the catalyst remains suspended.
Formation of Secondary/Tertiary Amines - Reaction Mechanism: The intermediate imine can react with the newly formed primary amine.[2]- Use of Additives: The addition of ammonia can suppress the formation of secondary and tertiary amines.[2] - Optimize Reaction Conditions: Lower temperatures and shorter reaction times can minimize byproduct formation.
Hydrodehalogenation (if applicable) - Harsh Reaction Conditions: High temperatures and pressures with certain catalysts can lead to the cleavage of halogen substituents.- Milder Conditions: Use lower temperatures and pressures. - Catalyst Choice: Select a catalyst with lower dehalogenation activity.
Product Degradation - Over-reduction: Prolonged reaction times or high temperatures can lead to the degradation of the product.- Reaction Monitoring: Closely monitor the reaction progress and stop it once the starting material is consumed.
Route 2: Reductive Amination of 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde

Reductive amination is a versatile method for amine synthesis. Key challenges in scaling up this process include managing the equilibrium of imine formation and ensuring complete reduction without side reactions.

Quantitative Data Summary: Typical Reaction Parameters

ParameterLab Scale (Exemplary)Scale-Up Consideration
Substrate Concentration 0.1 - 0.5 MHigher concentrations can increase throughput but may affect solubility and heat transfer.
Reducing Agent (e.g., NaBH(OAc)₃) 1.2 - 2.0 equivalentsStoichiometry needs to be carefully controlled to ensure complete reduction without excessive waste.
Ammonia Source (e.g., NH₄OAc) 2.0 - 5.0 equivalentsAn excess is typically used to drive the imine formation equilibrium.
Temperature 0 - 50 °CThe reaction is often run at room temperature, but temperature control is important to manage exotherms.
Reaction Time 2 - 12 hoursMonitor by HPLC/UPLC for completion.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction - Incomplete Imine Formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the imine.[3] - Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling.- Water Removal: Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water to drive imine formation. - Check Reducing Agent: Verify the activity of the reducing agent with a known substrate.
Formation of Alcohol Byproduct - Reduction of Aldehyde: The reducing agent can directly reduce the starting aldehyde before imine formation.- Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less reactive towards aldehydes than imines.[4] - Stepwise Procedure: Form the imine first, then add the reducing agent.
Formation of Over-Alkylated Products - Reaction of Product with Aldehyde: The primary amine product can react with the starting aldehyde to form a secondary amine.- Control Stoichiometry: Use a controlled amount of the aldehyde. - Slow Addition: Add the reducing agent slowly to keep the concentration of the primary amine low during the reaction.
Difficult Product Isolation - Product Solubility: The amine product may be soluble in the aqueous phase during workup.- pH Adjustment: Carefully adjust the pH of the aqueous phase to minimize the solubility of the amine. - Extraction with Different Solvents: Use a more polar organic solvent for extraction. - Salting Out: Add salt to the aqueous phase to decrease the solubility of the product.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns depend on the chosen synthetic route.

  • Catalytic Hydrogenation: The use of hydrogen gas under pressure poses a flammability and explosion risk. Raney Nickel is pyrophoric and must be handled with care under a blanket of solvent.

  • Reductive Amination: While generally safer, some reducing agents can react violently with water or protic solvents. Proper quenching procedures are essential.

  • General: As with any chemical synthesis, proper personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated area. A thorough safety review is crucial before any scale-up operation.

Q2: How can I minimize the formation of dimeric byproducts during the reduction of the nitrile?

A2: Dimeric byproducts, such as secondary and tertiary amines, are a common issue in nitrile reductions. To minimize their formation, consider the following:

  • Ammonia Addition: Conducting the reaction in the presence of ammonia can significantly suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the reaction of the intermediate imine with the product amine.[2]

  • Catalyst Choice: Some catalysts have a higher selectivity for the formation of primary amines.

  • Reaction Conditions: Lowering the reaction temperature and ensuring a high hydrogen pressure can also favor the formation of the primary amine.

Q3: My reductive amination reaction is sluggish. What can I do to improve the reaction rate?

A3: A sluggish reductive amination can be due to several factors:

  • Steric Hindrance: If the starting aldehyde is sterically hindered, imine formation can be slow. Increasing the reaction temperature may help.

  • Electronic Effects: Electron-withdrawing groups on the aldehyde can deactivate it towards nucleophilic attack. The use of a Lewis acid catalyst can sometimes help to activate the aldehyde.

  • Inefficient Mixing: On a larger scale, ensure that the reaction mixture is well-agitated to facilitate contact between the reactants.

Q4: What is the best way to purify this compound on a large scale?

A4: The purification strategy will depend on the nature of the impurities.

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

  • Crystallization: If a suitable solvent system can be found, crystallization is an effective and scalable purification method.

  • Column Chromatography: While effective on a small scale, column chromatography can be costly and time-consuming for large quantities. It is typically used as a final polishing step if very high purity is required.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific equipment and scale.

Protocol 1: Scale-Up Reduction of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile using Raney Nickel
  • Catalyst Preparation: In a suitable reactor, charge the Raney Nickel slurry under an inert atmosphere (e.g., nitrogen or argon). Wash the catalyst with the reaction solvent (e.g., methanol or ethanol) to remove any residual water.

  • Reaction Setup: Charge a solution of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in the chosen solvent to the reactor. If using ammonia to suppress byproduct formation, saturate the solvent with ammonia gas or add a solution of ammonia in the solvent.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi). Heat the reaction mixture to the target temperature (e.g., 50-70 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or UPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric and should be handled appropriately.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by acid-base extraction or crystallization.

Protocol 2: Scale-Up Reductive Amination of 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde
  • Reaction Setup: To a reactor under an inert atmosphere, charge a solution of 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde and an ammonia source (e.g., ammonium acetate) in a suitable solvent (e.g., methanol or dichloromethane).

  • Imine Formation: Stir the mixture at room temperature for a period to allow for imine formation. The progress of imine formation can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise, maintaining the internal temperature below a set point (e.g., 20 °C).

  • Monitoring: Monitor the reaction by HPLC or UPLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent.

  • Work-up: Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over a suitable drying agent (e.g., sodium sulfate).

  • Isolation: Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification: Purify the crude product as described in Protocol 1.

Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow cluster_route1 Route 1: Nitrile Reduction cluster_route2 Route 2: Reductive Amination Start1 1H-Pyrrolo[2,3-b]pyridine- 5-carbonitrile Process1 Catalytic Hydrogenation (e.g., Raney Ni, H₂) Start1->Process1 Reduction Start2 1H-Pyrrolo[2,3-b]pyridine- 5-carboxaldehyde Process2 Reductive Amination (e.g., NH₄OAc, NaBH(OAc)₃) Start2->Process2 Amination & Reduction Product 1H-Pyrrolo[2,3-B]pyridine- 5-methanamine Purification Purification (Extraction/Crystallization) Product->Purification Process1->Product Process2->Product FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic routes to this compound.

Troubleshooting Logic for Low Yield in Reductive Amination

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination CheckImine Check Imine Formation (TLC/LC-MS) Start->CheckImine ImineOK Imine Formation OK CheckImine->ImineOK Yes ImineNotOK Incomplete Imine Formation CheckImine->ImineNotOK No CheckReductant Check Reducing Agent Activity ImineOK->CheckReductant AddDehydratingAgent Add Dehydrating Agent (e.g., Molecular Sieves) ImineNotOK->AddDehydratingAgent ReductantOK Reductant Active CheckReductant->ReductantOK Yes ReductantNotOK Reductant Inactive CheckReductant->ReductantNotOK No OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) ReductantOK->OptimizeConditions UseFreshReductant Use Fresh Reducing Agent ReductantNotOK->UseFreshReductant

Caption: Troubleshooting workflow for low yield in reductive amination.

References

Technical Support Center: Purification of 1H-Pyrrolo[2,3-B]pyridine-5-methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1H-Pyrrolo[2,3-B]pyridine-5-methanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low Purity After Initial Work-up

  • Question: My initial work-up of the reaction mixture yields this compound with low purity, showing multiple spots on my TLC analysis. What could be the cause and how can I improve it?

  • Answer: Low purity after the initial extraction and work-up can be attributed to several factors. Firstly, the reaction may not have gone to completion, leaving unreacted starting materials. Secondly, side reactions could have led to the formation of byproducts.

    Potential Impurities:

    • Unreacted Starting Materials: If the synthesis involves the reduction of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, this nitrile may remain. Similarly, if starting from 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde via reductive amination, both the aldehyde and the amine source could be present.

    • Byproducts from Nitrile Reduction: The reduction of the nitrile can sometimes lead to the formation of the corresponding secondary amine as a byproduct.

    • Byproducts from Aldehyde Reduction: The aldehyde starting material can be reduced to the corresponding alcohol, 1H-pyrrolo[2,3-b]pyridin-5-yl)methanol.

    • Residual Reagents: Depending on the synthetic route, residual reducing agents (e.g., borohydride salts) or catalysts (e.g., palladium on carbon) may contaminate the crude product.

    Troubleshooting Steps:

    • Reaction Monitoring: Ensure the reaction has gone to completion by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the starting material.

    • Aqueous Work-up: An acidic wash (e.g., with dilute HCl) can help remove basic impurities and unreacted starting amines. Conversely, a basic wash (e.g., with saturated sodium bicarbonate solution) can remove acidic impurities.

    • Filtration: If a solid catalyst like Pd/C was used, ensure it is completely removed by filtration, for instance, through a pad of Celite.

Issue 2: Difficulty in Separating Impurities by Column Chromatography

  • Question: I am having trouble separating my product from a persistent impurity during silica gel column chromatography. The impurity co-elutes with my product. What can I do?

  • Answer: Co-elution is a common issue when the impurity has a similar polarity to the desired product. Given that this compound is a basic compound, peak tailing on silica gel can also contribute to poor separation.

    Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Solvent System: Experiment with different solvent systems. A common mobile phase for purifying amines on silica gel is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).

      • Gradient Elution: Employing a shallow gradient of the polar solvent can improve separation.

      • Additive: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will help to reduce tailing of the basic amine product on the acidic silica gel, leading to sharper peaks and better separation.

    • Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds. Reverse-phase chromatography (C18) with a suitable aqueous/organic mobile phase can also be effective.

    • Recrystallization: If the impurity is present in a small amount, recrystallization of the impure fractions from the column can be an effective final purification step.

Issue 3: Product "Oiling Out" During Recrystallization

  • Question: I am trying to recrystallize my this compound, but it is separating as an oil instead of crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid. This is a common issue with amines.

    Troubleshooting Steps:

    • Reduce Supersaturation: Oiling out is often caused by cooling the solution too quickly or having a solution that is too concentrated. Try reheating the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool much more slowly.

    • Solvent Selection: The choice of solvent is critical. For polar amines, a mixture of solvents, such as ethanol/water or methanol/diethyl ether, can be effective. You can dissolve the compound in a minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, allow it to cool slowly.

    • Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can sometimes induce crystallization.

    • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities will depend on your synthetic route.

  • From Nitrile Reduction: Expect to see unreacted 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and potentially the secondary amine byproduct, bis((1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)amine.

  • From Reductive Amination: Common impurities include the starting aldehyde (1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde) and the corresponding alcohol ((1H-pyrrolo[2,3-b]pyridin-5-yl)methanol) formed from the reduction of the aldehyde.

  • General Impurities: Residual solvents from the reaction and work-up are also common.

Q2: What is a good starting point for a silica gel column chromatography protocol?

A2: A good starting point for the purification of this compound by silica gel flash chromatography is to use a mobile phase of dichloromethane (DCM) and methanol (MeOH) with a small amount of triethylamine (TEA). Start with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity.

Q3: What are suitable recrystallization solvents for this compound?

A3: For a polar amine like this compound, you can try single solvents like ethanol or isopropanol, or solvent pairs such as methanol/diethyl ether, ethanol/hexane, or ethyl acetate/hexane. The ideal solvent or solvent pair should dissolve the compound when hot but not at room temperature.

Q4: How can I confirm the purity of my final product?

A4: The purity of your final product should be assessed by multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any remaining impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.

Data Presentation

The following table summarizes typical results that can be expected from the purification of this compound. The data is illustrative and actual results may vary depending on the specific impurities and experimental conditions.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical YieldNotes
Silica Gel Column Chromatography (DCM/MeOH/TEA gradient)~85%>98%60-80%The addition of triethylamine is crucial to prevent peak tailing and improve separation.
Recrystallization (Ethanol/Hexane)~95% (after column)>99.5%70-90%Best used as a final polishing step after chromatography to remove minor impurities.

Experimental Protocols

Protocol 1: Silica Gel Flash Column Chromatography

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 98:2:0.1 DCM/MeOH/TEA). If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Column Packing: Pack a flash chromatography column with silica gel in the desired initial eluent.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial solvent system and gradually increase the percentage of methanol. Collect fractions and monitor them by TLC.

  • Analysis and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: In a test tube, dissolve a small amount of the impure product in a minimal amount of a hot solvent (e.g., ethanol).

  • Dissolution: In a larger flask, dissolve the bulk of the impure material in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes, then filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Mandatory Visualization

Purification_Workflow start Crude this compound tlc_analysis TLC/LC-MS Analysis start->tlc_analysis major_impurities Major Impurities Present? tlc_analysis->major_impurities column_chromatography Silica Gel Column Chromatography (e.g., DCM/MeOH/TEA) major_impurities->column_chromatography Yes recrystallization Recrystallization (e.g., Ethanol/Hexane) major_impurities->recrystallization No (minor impurities) check_purity_after_column Check Purity (TLC/LC-MS) column_chromatography->check_purity_after_column is_pure Purity > 99%? check_purity_after_column->is_pure is_pure->recrystallization No final_purity_check Final Purity Analysis (HPLC, NMR, MS) is_pure->final_purity_check Yes recrystallization->final_purity_check end Pure Product final_purity_check->end

Caption: Purification workflow for this compound.

Technical Support Center: Refining Chromatographic Separation of 7-Azaindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 7-azaindole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of 7-azaindole isomers?

A1: The primary challenges include:

  • Low Solubility: 7-azaindole and some of its derivatives exhibit poor solubility in common organic solvents used for HPLC, which can lead to sample precipitation and issues with quantitation.[1]

  • Peak Tailing: As nitrogen-containing heterocyclic compounds, 7-azaindoles are prone to secondary interactions with residual silanol groups on silica-based stationary phases, resulting in peak tailing.[2][3]

  • Co-elution of Positional Isomers: The subtle differences in the physicochemical properties of positional isomers (e.g., 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole) make their separation challenging, often requiring highly selective stationary phases.

  • Enantiomer Separation: Achieving baseline separation of enantiomers necessitates the use of specialized chiral stationary phases (CSPs) and careful optimization of mobile phase conditions.

Q2: Which chromatographic techniques are most effective for separating 7-azaindole isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most commonly employed techniques.

  • Reversed-Phase HPLC (RP-HPLC) is widely used for the separation of 7-azaindole and its derivatives. C18 columns are a common starting point, with specialized phases providing alternative selectivity.[4]

  • Supercritical Fluid Chromatography (SFC) is a powerful technique for isomer separations, offering advantages in terms of speed, efficiency, and reduced solvent consumption. It is particularly effective for chiral separations.

Q3: How does mobile phase pH affect the separation of 7-azaindole isomers?

A3: Mobile phase pH is a critical parameter for ionizable compounds like 7-azaindoles.[5][6][7][8]

  • Retention Control: By adjusting the pH, the ionization state of the 7-azaindole isomer can be controlled, which in turn affects its retention on a reversed-phase column. Generally, the unionized form will be more retained.

  • Peak Shape Improvement: Operating at a pH that ensures the analyte is in a single ionic state can significantly improve peak shape and reduce tailing. For basic compounds like 7-azaindoles, a lower pH (e.g., < 3) can protonate residual silanols on the stationary phase, minimizing secondary interactions.[2]

  • Selectivity Modulation: Changing the pH can alter the relative retention of isomers, providing a powerful tool for optimizing selectivity.

Q4: What are the recommended starting conditions for developing a separation method for 7-azaindole isomers?

A4: A good starting point for method development would be:

  • Column: A modern, high-purity silica C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A generic gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: UV at 254 nm or a more specific wavelength based on the analyte's UV spectrum.

From this starting point, the gradient, mobile phase additives, and stationary phase can be optimized to achieve the desired separation.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing)

// Path for "Yes, all peaks" check_column_frit [label="Check for blocked column inlet frit"]; check_dead_volume [label="Inspect for extra-column dead volume"]; solution_frit [label="Backflush the column. If unresolved, replace the frit or column.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_dead_volume [label="Ensure proper fittings and minimize tubing length/diameter.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

yes_all_peaks -> check_column_frit; yes_all_peaks -> check_dead_volume; check_column_frit -> solution_frit; check_dead_volume -> solution_dead_volume;

// Path for "No, only some peaks" check_secondary_interactions [label="Secondary interactions with silanols likely"]; solution_ph [label="Lower mobile phase pH (e.g., to pH < 3 with 0.1% formic or trifluoroacetic acid).", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_column [label="Use an end-capped or base-deactivated column.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_modifier [label="Add a competing base (e.g., triethylamine) to the mobile phase (for non-MS applications)."];

no_all_peaks -> check_secondary_interactions; check_secondary_interactions -> solution_ph; check_secondary_interactions -> solution_column; check_secondary_interactions -> solution_modifier; } }

Troubleshooting workflow for peak tailing.
Possible Cause Recommended Solution
Secondary Silanol Interactions For basic compounds like 7-azaindoles, interactions with acidic silanol groups on the silica stationary phase are a common cause of tailing.[2][3] Solutions: 1. Lower Mobile Phase pH: Decrease the pH to below 3 using an additive like 0.1% formic acid or trifluoroacetic acid to protonate the silanol groups.[2] 2. Use End-Capped Columns: Employ a column with a stationary phase that has been end-capped to reduce the number of accessible silanol groups. 3. Competing Base: For non-mass spectrometry applications, add a small amount of a competing base like triethylamine (TEA) to the mobile phase to mask the silanol groups.
Column Overload Injecting too much sample mass can lead to peak distortion. Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the issue.
Extra-Column Dead Volume Voids in the column packing or improperly connected tubing can cause band broadening and tailing.[2] Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length. If a column void is suspected, it may be possible to repack the inlet, but replacement is often necessary.
Blocked Column Frit Particulate matter from the sample or mobile phase can clog the inlet frit, distorting the flow path.[9] Solution: Try back-flushing the column. If this does not resolve the issue, the frit may need to be replaced, or the entire column if the frit is not user-serviceable.
Issue 2: Poor Resolution Between Isomers

// Options for improving selectivity option_mobile_phase [label="Modify Mobile Phase"]; option_stationary_phase [label="Change Stationary Phase"]; option_temperature [label="Adjust Temperature"];

selectivity_problem -> option_mobile_phase; selectivity_problem -> option_stationary_phase; selectivity_problem -> option_temperature;

// Mobile Phase Modifications change_organic [label="Change organic modifier (e.g., acetonitrile to methanol or vice versa)."]; adjust_ph [label="Adjust mobile phase pH to alter ionization and retention."];

option_mobile_phase -> change_organic; option_mobile_phase -> adjust_ph;

// Stationary Phase Modifications change_column [label="Switch to a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl, or a specialized phase for aromatic compounds)."]; chiral_column [label="For enantiomers, screen different chiral stationary phases (CSPs)."];

option_stationary_phase -> change_column; option_stationary_phase -> chiral_column;

// Temperature Adjustment temp_effect [label="Varying the column temperature can sometimes improve selectivity."];

option_temperature -> temp_effect; } }

Logical workflow for improving isomer resolution.
Possible Cause Recommended Solution
Insufficient Selectivity of Stationary Phase The chosen stationary phase may not provide enough differential interaction with the isomers. Solutions: 1. Change Stationary Phase Chemistry: Switch from a standard C18 to a column with a different selectivity, such as a phenyl-hexyl or biphenyl phase, which can offer alternative π-π interactions with the aromatic 7-azaindole ring system. 2. Chiral Stationary Phases (CSPs): For enantiomeric separations, screening a variety of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is essential.[10]
Suboptimal Mobile Phase Composition The mobile phase composition plays a crucial role in achieving selectivity. Solutions: 1. Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity. 2. Modify pH: As mentioned in the FAQs, adjusting the pH can significantly impact the retention and selectivity of ionizable isomers.[8] 3. Use Additives: For SFC, the choice and concentration of the co-solvent (modifier) and any additives (e.g., acids, bases) are critical for achieving chiral separation.
Inadequate Efficiency Even with good selectivity, poor column efficiency can lead to overlapping peaks. Solution: 1. Use a Longer Column or Smaller Particle Size: This will increase the number of theoretical plates and improve efficiency. 2. Optimize Flow Rate: Ensure the flow rate is near the optimal linear velocity for the column dimensions and particle size.

Quantitative Data on Separation Conditions

Table 1: Comparison of Stationary Phases for Positional Isomer Separation
Stationary PhaseMobile PhaseIsomers SeparatedResolution (Rs)Reference
Inertsil ODS-4 (250 x 4.6 mm, 5 µm)10 mM KH2PO4 (pH 3.0)(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid and three other isomersBaseline separation achieved[11]
Kinetex EVO C18 (150 x 2.1 mm, 5 µm)Alkaline (Ammonium bicarbonate)51 pyrrolizidine alkaloid isomersIsomer separation achieved[12]
Aminopropyl, Cyano, C18Acetonitrile/Water with Formic AcidIsomers at m/z 85 and 98 in tholinsComplementary selectivity observed[13]
Table 2: Chiral Separation of 7-Azaindole Derivatives
Chiral Stationary Phase (CSP)Mobile Phase / ModifierCompound TypeResolution (Rs)Reference
Chiralcel OX-H (150 x 4.6 mm, 5 µm)CO2 / Methanol with 0.2% MonoisopropylamineIbuprofen (model compound)> 1.5[14]
MaltoShellNormal Phase, Polar Organic, and Reversed Phase12 novel azole compoundsSeparated 10 out of 12 compounds[15]
Polysaccharide-based CSPsVaries (screening approach)General pharmaceuticalsHigh success rate in screening[16]

Experimental Protocols

Protocol 1: General Method for LC-MS/MS Analysis of 7-Azaindole Derivatives in a Biological Matrix

This protocol is a general guideline and should be optimized for the specific analyte and matrix.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.[17]

    • Vortex the mixture for 1 minute to precipitate proteins.[17]

    • Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C.[17]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.[17]

  • UPLC-MS/MS Conditions:

    • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.[17]

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[17]

    • Mobile Phase A: 0.1% Formic acid in water.[17]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[17]

    • Gradient: A suitable gradient to elute the compounds of interest (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.[17]

    • Injection Volume: 2 µL.[17]

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[17]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[17] MRM transitions should be optimized for each specific 7-azaindole compound.

Protocol 2: Chiral SFC Method Development Screening

This protocol outlines a screening approach to find a suitable method for the chiral separation of a 7-azaindole racemate.

  • System Preparation:

    • Use an SFC system equipped with a column and solvent switcher.

  • Column Screening:

    • Select a set of 4-6 complementary chiral stationary phases. A common starting set includes polysaccharide-based columns such as Chiralpak IA, IB, IC, and ID.

  • Modifier Screening:

    • Prepare mobile phase modifiers, typically methanol, ethanol, and isopropanol, sometimes with a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for acidic compounds, 0.1% diethylamine for basic compounds).

  • Screening Protocol:

    • Dissolve the racemic 7-azaindole derivative in the mobile phase modifier at approximately 1 mg/mL.

    • Run a fast gradient (e.g., 5% to 40% modifier over 5 minutes) on each column with each modifier.

    • Typical SFC Conditions:

      • Flow Rate: 3-4 mL/min.

      • Back Pressure: 150 bar.

      • Column Temperature: 40°C.

      • Detection: UV.

  • Data Evaluation:

    • Evaluate the screening chromatograms for any signs of separation. The goal is to identify the column/modifier combination that provides the best initial separation (even if not baseline resolved).

  • Optimization:

    • Once a promising set of conditions is identified, optimize the separation by converting to an isocratic method and fine-tuning the modifier percentage, flow rate, and temperature to achieve baseline resolution.

References

Technical Support Center: 1H-Pyrrolo[2,3-B]pyridine-5-methanamine Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[2,3-B]pyridine-5-methanamine. The information provided is intended to assist in designing, executing, and interpreting degradation studies to understand the stability of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, which features a 7-azaindole core and a primary aminomethyl group, several degradation pathways can be anticipated under stress conditions. These include:

  • Oxidation: The pyrrole and pyridine rings, as well as the primary amine, are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or cleavage of the aromatic rings. The aminomethyl group can be oxidized to an imine, which can further hydrolyze to an aldehyde.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature conditions could lead to ring opening, although this is less common for aromatic heterocycles. The primary amine itself does not hydrolyze, but its salts might exhibit different stability profiles.

  • Photodegradation: Exposure to UV or visible light can induce photolytic cleavage or rearrangement reactions. The aromatic system is a chromophore that can absorb light, leading to the formation of reactive intermediates.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to fragmentation of the molecule.

Q2: I am observing unexpected peaks in my chromatogram during a stability study. How can I identify these as degradation products?

A2: The appearance of new peaks or the decrease in the main peak area for this compound in a chromatographic analysis (e.g., HPLC) suggests degradation. To confirm these are degradation products, you can perform the following:

  • Mass Balance Analysis: Compare the decrease in the area of the parent peak with the increase in the area of the new peaks. A good mass balance (close to 100%) indicates that the new peaks are likely related to the degradation of your compound.

  • Forced Degradation Studies: Intentionally degrade your compound under various stress conditions (acid, base, oxidation, heat, light) as outlined in ICH guidelines Q1A(R2).[1][2] If the unexpected peaks are observed under these controlled conditions, it strongly suggests they are degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your parent compound and the new peaks. Co-elution of impurities can be ruled out with this technique.

  • LC-MS/MS Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for identifying unknown compounds. By determining the mass-to-charge ratio (m/z) of the new peaks, you can propose potential structures for the degradation products. Fragmentation patterns from MS/MS can further help in structure elucidation.

Q3: What are the recommended starting conditions for a forced degradation study of this compound?

A3: Forced degradation studies aim to achieve 5-20% degradation of the drug substance.[2] Starting conditions can be adjusted based on the observed stability. The following are general recommendations:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 - 48 hours
Base Hydrolysis 0.1 M NaOH60°C24 - 48 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Dry Heat80°C48 hours
Photolytic ICH compliant light/UV exposureRoom TemperatureAs per ICH Q1B

Troubleshooting Guides

Issue 1: No degradation is observed under initial stress conditions.

  • Possible Cause: The molecule is highly stable under the applied conditions.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For acid and base hydrolysis, increase the concentration of HCl or NaOH (e.g., to 1 M). For oxidation, a higher concentration of H₂O₂ can be used, or a different oxidizing agent can be tested.

    • Increase Temperature: Elevate the temperature for hydrolytic and thermal studies (e.g., to 80°C or higher).

    • Extend Duration: Increase the exposure time to the stress condition.

    • Method Suitability: Ensure your analytical method is capable of detecting small changes in the parent compound concentration and can separate potential degradants.

Issue 2: The parent compound degrades completely.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease Stressor Concentration: Use a lower concentration of acid, base, or oxidizing agent.

    • Lower Temperature: Perform the study at a lower temperature.

    • Reduce Duration: Shorten the exposure time and sample at earlier time points.

    • Dilute Sample: A lower initial concentration of the drug substance might slow down the degradation rate in some cases.

Issue 3: Poor mass balance is observed.

  • Possible Cause:

    • Some degradation products are not being detected by the analytical method (e.g., they do not have a chromophore for UV detection).

    • Degradation products are volatile and are lost during sample preparation or analysis.

    • Degradation products are precipitating out of solution.

    • The parent compound is adsorbing to the container.

  • Troubleshooting Steps:

    • Change Detection Wavelength: Analyze samples at multiple UV wavelengths to ensure all chromophoric degradants are detected.

    • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV to detect non-chromophoric compounds.

    • Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of the stressed sample using gas chromatography-mass spectrometry.

    • Visual Inspection: Check for any precipitate in the samples. If present, try to dissolve it in a suitable solvent and analyze.

    • Use Inert Vials: Employ silanized or polymer-based vials to minimize adsorption.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Basic: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Thermal: Transfer the solid drug substance or a solution to a vial and place it in a temperature-controlled oven.

    • Photolytic: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Incubation: Place the vials under the specified temperature and duration. Protect the oxidative and photolytic samples from light unless light is the stressor.

  • Sampling and Quenching: At appropriate time points, withdraw an aliquot of the sample. For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively. For oxidative samples, the reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite, if necessary.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress incubate Incubate at Specified Conditions stress->incubate sample Sample at Time Points incubate->sample quench Quench Reaction (if necessary) sample->quench analyze Analyze by Stability-Indicating HPLC quench->analyze end Identify Degradants & Determine Pathways analyze->end

Caption: A general workflow for conducting forced degradation studies.

G cluster_pathways Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound n_oxide N-Oxide (Pyridine Ring) parent->n_oxide [O] hydroxylated Hydroxylated Derivative (Pyrrole Ring) parent->hydroxylated [O] imine Imine Intermediate parent->imine [O] rearrangement Ring Rearrangement Products parent->rearrangement hv dimers Dimeric Products parent->dimers hv aldehyde 5-Formyl-1H-pyrrolo[2,3-b]pyridine imine->aldehyde Hydrolysis

Caption: Hypothetical degradation pathways under oxidative and photolytic stress.

References

Validation & Comparative

1H NMR Characterization: A Comparative Guide to 1H-Pyrrolo[2,3-b]pyridine-5-methanamine and its Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of the 1H NMR Spectral Data of 1H-Pyrrolo[2,3-b]pyridine-5-methanamine in Comparison to 1H-Pyrrolo[2,3-b]pyridine.

This guide provides a comprehensive comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectral characteristics of this compound and its parent scaffold, 1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole. Understanding the impact of the 5-methanamine substituent on the proton chemical environment is crucial for the unambiguous identification and characterization of this and related compounds in drug discovery and development.

Comparative ¹H NMR Data

The following table summarizes the experimental ¹H NMR data for 1H-Pyrrolo[2,3-b]pyridine and the estimated data for this compound. The introduction of the electron-donating aminomethyl group at the C5 position is expected to cause a slight upfield shift (to lower ppm values) of the signals for the protons on the pyridine ring (H4 and H6), while the protons of the pyrrole ring (H2 and H3) should be less affected.

CompoundProtonMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
1H-Pyrrolo[2,3-b]pyridine H2dd7.45J = 3.2, 1.6 Hz
H3dd6.48J = 3.2, 2.0 Hz
H4dd8.05J = 7.8, 1.6 Hz
H5t7.08J = 7.8, 4.8 Hz
H6dd8.25J = 4.8, 1.6 Hz
NHbr s11.8-
This compound (Estimated)H2dd~7.4-7.5J = 3.2, 1.6 Hz
H3dd~6.4-6.5J = 3.2, 2.0 Hz
H4s~7.8-7.9-
H6s~8.0-8.1-
-CH₂-s~3.8-4.0-
-NH₂br s~1.5-2.5-
NHbr s~11.5-12.0-

Experimental Protocol: 1H NMR Spectroscopy

The following is a general experimental protocol for acquiring high-quality ¹H NMR spectra of heterocyclic amines like 1H-Pyrrolo[2,3-b]pyridine and its derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound and the desired resolution of exchangeable protons (e.g., NH).

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

3. Data Acquisition:

  • A standard single-pulse experiment is usually sufficient for ¹H NMR.

  • Key acquisition parameters to be set include:

    • Spectral Width: Typically 12-16 ppm to cover the expected range of proton chemical shifts.

    • Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually sufficient.

    • Pulse Angle: A 30° or 45° pulse angle can be used to reduce the experiment time without significant loss of signal for quantitative analysis.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

  • Processing steps include:

    • Fourier Transformation: To convert the time-domain data (FID) to the frequency-domain spectrum.

    • Phase Correction: To ensure all peaks are in the absorptive mode.

    • Baseline Correction: To obtain a flat baseline.

    • Referencing: The chemical shift scale is referenced to the residual solvent peak or the TMS signal (0.00 ppm).

    • Integration: The area under each peak is integrated to determine the relative number of protons.

    • Peak Picking: The chemical shift of each peak is determined.

    • Multiplicity Analysis: The splitting pattern of each signal is analyzed to determine coupling constants.

Visualization of Structural-Spectral Relationships

The following diagrams illustrate the structural relationship between the protons of 1H-Pyrrolo[2,3-b]pyridine and its 5-methanamine derivative and their corresponding expected ¹H NMR signals.

G cluster_0 1H-Pyrrolo[2,3-b]pyridine cluster_1 This compound mol1 Structure spec1 H2: ~7.45 ppm (dd) H3: ~6.48 ppm (dd) H4: ~8.05 ppm (dd) H5: ~7.08 ppm (t) H6: ~8.25 ppm (dd) NH: ~11.8 ppm (br s) mol1->spec1 Correlates to mol2 Structure spec2 H2: ~7.4-7.5 ppm (dd) H3: ~6.4-6.5 ppm (dd) H4: ~7.8-7.9 ppm (s) H6: ~8.0-8.1 ppm (s) -CH₂-: ~3.8-4.0 ppm (s) -NH₂: ~1.5-2.5 ppm (br s) NH: ~11.5-12.0 ppm (br s) mol2->spec2 Correlates to

Caption: Correlation of molecular structures with their ¹H NMR signals.

This guide serves as a valuable resource for the interpretation of ¹H NMR spectra of substituted 1H-Pyrrolo[2,3-b]pyridines. The provided data and protocols will aid researchers in the structural elucidation and purity assessment of these important heterocyclic compounds. Further experimental work is encouraged to confirm the estimated spectral data for this compound.

Mass Spectrometry Analysis of 1H-Pyrrolo[2,3-B]pyridine-5-methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, particularly those based on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, mass spectrometry stands as an indispensable analytical technique. This guide provides a comparative overview of the mass spectrometry analysis of 1H-Pyrrolo[2,3-B]pyridine-5-methanamine and its alternatives, supported by experimental protocols and data presentation to aid in methodological selection and data interpretation.

Introduction to this compound and its Alternatives

1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and its derivatives are significant structural motifs in medicinal chemistry due to their bioisosteric relationship with indoles and purines.[1] This scaffold is a cornerstone in the design of various therapeutic agents, including kinase inhibitors.[2] this compound, a derivative of this core structure, is of interest for its potential applications in the synthesis of targeted therapies.

Alternatives to the 1H-pyrrolo[2,3-b]pyridine scaffold in drug discovery often include other nitrogen-containing heterocyclic systems such as indoles, different regioisomers of azaindole (e.g., 4-azaindole), and pyrrolo[2,3-d]pyrimidines. The choice of scaffold can influence not only the biological activity but also the physicochemical and analytical properties of the resulting molecules.

Comparative Mass Spectrometry Performance

The analysis of this compound and its alternatives is routinely accomplished using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Electrospray ionization (ESI) in the positive ion mode is typically the preferred method due to the basic nature of the pyridine and amine functionalities, which are readily protonated.[2][3]

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the parent ion, while tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns.[2][4]

Table 1: Predicted High-Resolution Mass Spectrometry Data

CompoundMolecular FormulaExact Mass (Da)[M+H]⁺ (m/z)
This compoundC₈H₉N₃147.080148.087
Indole-5-methanamine (Alternative)C₉H₁₀N₂146.084147.092
1H-Pyrrolo[2,3-d]pyrimidine-5-methanamine (Alternative)C₇H₈N₄148.075149.082

Table 2: Predicted Key MS/MS Fragmentation Data for [M+H]⁺ Ions

CompoundPrecursor Ion (m/z)Major Fragment Ions (m/z)Probable Neutral Loss
This compound148.087131.061NH₃ (Ammonia)
120.059HCN (Hydrogen Cyanide) from pyrrole ring
93.045C₂H₂N (Acetonitrile) from pyridine ring
Indole-5-methanamine147.092130.065NH₃ (Ammonia)
118.068CH₂NH (Methanimine)
91.055C₂H₂N (Acetonitrile) from pyrrole ring
1H-Pyrrolo[2,3-d]pyrimidine-5-methanamine149.082132.056NH₃ (Ammonia)
121.054HCN (Hydrogen Cyanide) from pyrrole ring
94.043C₂H₂N₂ (Diazomethane) from pyrimidine ring

Experimental Protocols

A generalized experimental protocol for the LC-MS/MS analysis of this compound and its alternatives is provided below. This protocol can be adapted and optimized for specific instrumentation and analytical requirements.

Sample Preparation (from a biological matrix, e.g., plasma)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.[2]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.[2]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.[2]

Liquid Chromatography (LC)
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[2]

  • Mobile Phase A: 0.1% Formic acid in water.[2]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

  • Gradient: A typical gradient would be from a low percentage of Mobile Phase B to a high percentage over several minutes to ensure adequate separation.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.[2]

  • Column Temperature: Maintained at around 40°C.[2]

Mass Spectrometry (MS)
  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[2]

  • Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Q-TOF or Orbitrap.

  • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is used with a QqQ instrument.[2][5] For structural confirmation, full scan and product ion scans are employed.

  • Key Parameters:

    • Capillary Voltage: ~3.0 kV[2]

    • Cone Voltage: Optimized for the specific analyte, typically in the range of 20-40 V.[2]

    • Desolvation Gas Temperature: ~500°C[2]

    • Desolvation Gas Flow: ~1000 L/hr[2]

    • Collision Gas: Argon[2]

Visualizations

Experimental Workflow

LC-MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Column C18 Column Separation Injection->Column Elution Analyte Elution Column->Elution ESI Electrospray Ionization (Positive Mode) Elution->ESI MS1 MS1 Analysis (Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Analysis (Fragment Ions) CID->MS2 Detector Detection MS2->Detector Data Data Analysis Detector->Data

Caption: General workflow for the LC-MS/MS analysis of small molecules from biological matrices.

Predicted Fragmentation Pathway

Fragmentation_Pathway cluster_fragments Major Fragment Ions Parent [M+H]⁺ m/z = 148.087 Frag1 [M+H-NH₃]⁺ m/z = 131.061 Parent->Frag1 -NH₃ Frag2 [M+H-HCN]⁺ m/z = 120.059 Parent->Frag2 -HCN Frag3 [M+H-C₂H₂N]⁺ m/z = 93.045 Frag1->Frag3 -HCN

References

Comparative Analysis of 1H-Pyrrolo[2,3-B]pyridine-Based Kinase Inhibitors with Other Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a representative 1H-Pyrrolo[2,3-B]pyridine (7-azaindole) derivative against other prominent kinase inhibitors. The focus of this comparison is on inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, a critical target in oncology. The 7-azaindole scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors, valued for its ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes.[1][2] This analysis will provide a quantitative comparison of inhibitory potency, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to 1H-Pyrrolo[2,3-B]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, serves as a foundational scaffold for a significant class of kinase inhibitors.[1][2] Its structure mimics the purine ring of ATP, allowing it to competitively bind to the kinase hinge region.[1][2] This guide will use a potent 7-azaindole derivative targeting FGFR, designated as Compound 4h , as a prime example for this comparative analysis. This compound has demonstrated significant inhibitory activity against FGFRs 1, 2, and 3. For comparison, we will evaluate its performance against several FDA-approved FGFR inhibitors: Pemigatinib , Infigratinib , Erdafitinib , and Futibatinib .

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the half-maximal inhibitory concentrations (IC50) of the selected compounds against the FGFR family of kinases. Lower IC50 values indicate greater potency.

Table 1: Comparative Inhibitory Activity (IC50, nM) Against FGFR Family Kinases

Kinase InhibitorCore ScaffoldFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
Compound 4h 7-Azaindole7925712
Pemigatinib Pyrido[2,3-d]pyrimidine0.40.51.230
Infigratinib Pyrimidine0.91.41.060
Erdafitinib Quinoxaline1.22.53.05.7
Futibatinib Aminopyrimidine3.91.31.68.3

Data for Compound 4h is derived from in vitro studies on 1H-pyrrolo[2,3-b]pyridine derivatives. Data for Pemigatinib, Infigratinib, Erdafitinib, and Futibatinib are compiled from publicly available sources and respective FDA-approval documentation.[2][3][4][5]

Table 2: Selectivity Profile of a Representative 7-Azaindole FGFR Inhibitor (Compound 30) Against a Broader Kinase Panel

To illustrate the selectivity of the 7-azaindole scaffold, the following data for a covalent 7-azaindole FGFR4 inhibitor (Compound 30) is presented. The data shows the percentage of inhibition at a 1 µM concentration.

Kinase% Inhibition at 1 µM
FGFR4 99.9
ABL115.2
ALK8.5
AURKA22.1
BRAF11.7
EGFR9.3
ERBB214.8
FLT318.9
JAK27.6
MET12.4
SRC19.5
VEGFR225.3

This data for a representative 7-azaindole derivative (compound 30) demonstrates high selectivity for its primary target, FGFR4, with minimal off-target inhibition against a panel of other kinases at a high concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standardized and widely used in the field of kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (TR-FRET Method)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen® and HTRF®, are commonly used to determine the IC50 values of inhibitors against purified kinase enzymes.

Principle: This assay measures the inhibition of phosphorylation of a fluorescently labeled substrate by a kinase. A terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the lanthanide donor and the fluorescent acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Detailed Protocol (LanthaScreen® Example):

  • Reagent Preparation:

    • Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

    • Prepare serial dilutions of the test inhibitor (e.g., 1H-pyrrolo[2,3-b]pyridine derivative) in the kinase buffer with a small percentage of DMSO.

    • Prepare a solution containing the kinase enzyme at a pre-determined optimal concentration (e.g., EC80 value).

    • Prepare a solution of the fluorescein-labeled substrate and ATP at twice their final desired concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of each inhibitor dilution.

    • Add 2.5 µL of the kinase enzyme solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a stop/detection solution containing EDTA (to stop the kinase reaction) and a terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.

    • Add 10 µL of the stop/detection solution to each well.

    • Incubate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor (e.g., 520 nm for fluorescein) and donor (e.g., 495 nm for Terbium) wavelengths.

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability and Proliferation Assay (MTT Method)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form insoluble purple formazan crystals.[2] The formazan is then solubilized, and its concentration is measured spectrophotometrically.

Detailed Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the kinase inhibitor in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. Include vehicle-only (e.g., DMSO) controls.

    • Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well.

    • Incubate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the comparative analysis of FGFR inhibitors.

Caption: Simplified FGFR Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for TR-FRET Kinase Inhibition Assay.

References

A Comparative Guide to the Biological Activity of 1H-Pyrrolo[2,3-B]pyridine-5-methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, is a privileged heterocyclic system in medicinal chemistry due to its structural similarity to purine bases like adenine. This core is a key component in a multitude of compounds with diverse biological activities, making its derivatives promising candidates for drug discovery and development. This guide provides a comparative overview of the biological activities of various 1H-pyrrolo[2,3-b]pyridine-5-methanamine derivatives, supported by experimental data, to aid researchers in this field.

Quantitative Comparison of Biological Activities

The following tables summarize the in vitro activities of several 1H-pyrrolo[2,3-b]pyridine derivatives against various biological targets. These compounds have demonstrated significant potential as inhibitors of kinases, phosphodiesterases, and other key cellular proteins.

Compound IDTargetIC50 (nM)Cell-Based AssayCell LineReference
TNIK Inhibitors
UnspecifiedTNIK< 1IL-2 Inhibition-[1]
FGFR Inhibitors
4hFGFR17Antiproliferative4T1 (Breast Cancer)[2][3]
FGFR29[2][3]
FGFR325[2][3]
FGFR4712[2][3]
ATM Inhibitors
25aATM-Synergistic Antitumor Efficacy with IrinotecanHCT116, SW620[4]
JAK1-Selective Inhibitors
38a ((S,S)-enantiomer of 31g)JAK1-Excellent Potency and Selectivity over JAK2, JAK3, and TYK2-[5]
FLT3 Inhibitors
CM5FLT3-Antiproliferative (IC50 = 0.64 µM)MV4-11 (AML)[6]
FLT3-ITD-Antiproliferative (IC50 = 0.75 µM)MOLM-13 (AML)[6]
PDE4B Inhibitors
11hPDE4B140TNF-α Release InhibitionMacrophages[7]
DDX3 Inhibitors
7-AIDDDX3-Cytotoxicity (IC50 = 12.69 µM)MDA MB-231 (Breast Cancer)[8]
Cytotoxicity (IC50 = 14.12 µM)MCF-7 (Breast Cancer)[8]
Cytotoxicity (IC50 = 16.96 µM)HeLa (Cervical Cancer)[8]
Antiproliferative Activity
8g (diarylurea)-nanomolar rangeAntiproliferativeA375P (Melanoma)[9]
9d (diarylamide)-nanomolar rangeAntiproliferativeA375P (Melanoma)[9]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the processes for validating the biological activity of these derivatives, the following diagrams illustrate a key signaling pathway targeted by these compounds and a general experimental workflow.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The aberrant activation of the FGFR signaling pathway is implicated in various cancers.[2][3] 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and migration.[2][3]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Receptor Dimerization FGFR->Dimerization Pyrrolo_pyridine 1H-Pyrrolo[2,3-b]pyridine Derivative (e.g., 4h) Pyrrolo_pyridine->FGFR Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS_MEK_ERK RAS-MEK-ERK Pathway Autophosphorylation->RAS_MEK_ERK PI3K_AKT PI3K-AKT Pathway Autophosphorylation->PI3K_AKT PLCg PLCγ Pathway Autophosphorylation->PLCg Proliferation Cell Proliferation, Survival, Migration RAS_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: FGFR Signaling Pathway Inhibition.

General Workflow for Validating Biological Activity

The validation of the biological activity of novel 1H-pyrrolo[2,3-b]pyridine derivatives typically follows a multi-step process, beginning with synthesis and culminating in in vivo studies.

Experimental_Workflow cluster_assays Biological Evaluation Synthesis Compound Synthesis (e.g., Hartwig-Buchwald coupling) Screening Initial Screening (e.g., Kinase Panel) Synthesis->Screening In_Vitro Enzyme Inhibition Assays (IC50 Determination) Screening->In_Vitro Cell_Based Cytotoxicity (MTT Assay) Apoptosis, Cell Cycle Analysis In_Vitro->Cell_Based In_Vivo In Vivo Studies (e.g., Xenograft Models) Cell_Based->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: Experimental Validation Workflow.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key experiments frequently cited in the evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.

Kinase Inhibition Assay (General Protocol)

This assay is used to determine the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).

  • Reagents and Materials : Recombinant kinase, substrate peptide, ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Prepare a serial dilution of the test compound.

    • In a microplate, add the kinase, substrate, and assay buffer.

    • Add the diluted test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a specified temperature for a set period.

    • Stop the reaction and add the detection reagent to measure kinase activity (e.g., by luminescence).

  • Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells.

  • Cell Culture : Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation : Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, for example, to assess the phosphorylation status of signaling proteins downstream of a target kinase.

  • Protein Extraction : Lyse treated and untreated cells to extract total protein.

  • Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation : Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection : Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis : Analyze the band intensities to determine the relative protein expression levels.

This guide provides a snapshot of the burgeoning field of this compound derivatives. The versatility of this scaffold continues to yield potent and selective modulators of various biological targets, highlighting its significant potential in the development of novel therapeutics.

References

A Comparative Guide to the Purity Assessment of Synthetic 1H-Pyrrolo[2,3-B]pyridine-5-methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of purity assessment methods for synthetic 1H-Pyrrolo[2,3-B]pyridine-5-methanamine, a crucial building block in medicinal chemistry, particularly in the development of targeted therapies. The focus is on providing objective comparisons with relevant chemical alternatives, supported by experimental data and detailed protocols to aid researchers in method selection and data interpretation.

Introduction to this compound

1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, and its derivatives are vital scaffolds in medicinal chemistry.[1][2] These compounds are bioisosteres of indoles and purines, offering unique physicochemical properties that can enhance the solubility and bioavailability of drug candidates. Derivatives of this scaffold have shown significant promise as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR) and Janus kinases (JAKs), which are implicated in the signaling pathways of numerous cancers and inflammatory diseases.[3][4][5] The purity of these synthetic intermediates is paramount to ensure the reliability of experimental results and the safety and efficacy of potential drug candidates.

Comparative Purity Analysis

The purity of this compound is compared with its precursor, 1H-Pyrrolo[2,3-b]pyridine, and a structurally related compound, 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine. The following table summarizes typical purity levels achieved through standard synthetic and purification procedures as reported in various sources.

CompoundTypical Purity (%)Common ImpuritiesRecommended Analytical Techniques
This compound >95%Starting materials, over-alkylated products, solvent residuesHPLC, LC-MS, ¹H NMR
1H-Pyrrolo[2,3-b]pyridine ≥98%Unreacted precursors, side-reaction productsGC-MS, HPLC, ¹H NMR
4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine >97%Isomeric impurities, residual catalystsHPLC, LC-MS, ¹H NMR, ¹⁹F NMR

Experimental Protocols

Accurate purity assessment relies on robust analytical methodologies. Below are detailed protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To separate and quantify the main compound from its impurities.

Instrumentation: A standard HPLC system with a UV detector is required.

Method:

  • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[6][7]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.5 mL/min.[6][7]

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Purity Estimation

Objective: To confirm the chemical structure of the compound and estimate its purity by identifying and quantifying signals from the main compound versus impurities.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Method:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. For quantitative NMR (qNMR), ensure complete relaxation of all relevant protons by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time.

  • Data Analysis: Integrate the signals corresponding to the protons of the main compound and any identifiable impurities. The purity can be estimated by comparing the relative integrals of the compound's signals to those of the impurities.[8] The N-H protons of amines can exhibit broad signals and their chemical shifts are dependent on the solvent and concentration.[9][10][11][12]

Visualization of Key Processes

Logical Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthetic compound like this compound.

Purity_Assessment_Workflow cluster_0 Initial Analysis cluster_1 Purification cluster_2 Purity & Structural Confirmation cluster_3 Final Product A Crude Synthetic Product B TLC / LC-MS Screening A->B Initial Check C Column Chromatography B->C Primary Purification D Recrystallization / Preparative HPLC C->D Further Purification (if needed) E HPLC / UPLC D->E F ¹H NMR / ¹³C NMR D->F G Mass Spectrometry (MS) D->G H Elemental Analysis E->H If high purity confirmed I Qualified Pure Compound (>95%) H->I

Caption: Workflow for the purification and purity assessment of synthetic compounds.

Relevant Signaling Pathway: FGFR Inhibition

Derivatives of 1H-Pyrrolo[2,3-b]pyridine are known to be potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in cancer. The diagram below provides a simplified overview of this pathway and the point of inhibition.

FGFR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Response FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR Binding RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration PLCg->Migration Inhibitor 1H-Pyrrolo[2,3-b]pyridine Derivatives Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the inhibitory action of 1H-Pyrrolo[2,3-b]pyridine derivatives.

References

Potency Unveiled: A Comparative Analysis of 7-Azaindole Regioisomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a core scaffold is a critical decision in the design of novel therapeutics. The 7-azaindole framework, a bioisostere of indole, has emerged as a privileged structure, particularly in the development of kinase inhibitors. However, the potency of this scaffold is significantly influenced by the position of the nitrogen atom in the pyridine ring. This guide provides an objective comparison of the four major regioisomers of azaindole—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—supported by experimental data to inform scaffold selection in drug discovery programs.

The seemingly subtle shift of a nitrogen atom within the azaindole core can dramatically alter a molecule's physicochemical properties, including its hydrogen bonding capacity, pKa, and dipole moment. These changes, in turn, dictate the compound's interaction with biological targets, leading to significant variations in potency and selectivity. While all four isomers have been investigated, 7-azaindole is the most extensively studied, followed by 6-azaindole.[1][2] However, a deeper dive into comparative studies reveals that the optimal regioisomer is highly target-dependent.

Head-to-Head Comparison of Azaindole Regioisomers

Direct comparative studies of all four azaindole regioisomers against a single target are limited but provide invaluable insights into their relative potency. The following table summarizes key findings from studies where different regioisomers were evaluated under consistent experimental conditions.

Target ProteinMost Potent Regioisomer(s)Potency (IC₅₀/Kᵢ)Less Potent Regioisomer(s)Reference
Kinases
c-Met4-azaindole, 7-azaindole20 nM, 2 nMNot specified[1]
Cdc75-azaindolePotent4-, 6-, and 7-azaindole[1]
p38 MAP Kinase4-azaindolePotentNot specified[3]
DYRK1A7-azaindolePotent6-azaindole[4]
Other Targets
HIV-1 RT4-azaindole, 7-azaindoleBetter than indole5-azaindole, 6-azaindole[1][2]
Cannabinoid Receptor 1 (CB1)6-azaindoleModest affinity7-azaindole (lost affinity)[5]

Note: The potency values are for derivatives of the respective azaindole scaffolds and not necessarily the parent heterocycles. The data is compiled from multiple sources and serves as a comparative guide.

Kinase Inhibition: A Target-Specific Landscape

The azaindole scaffold's ability to mimic the adenine hinge-binding motif of ATP has made it a popular choice for designing kinase inhibitors.[1] However, the potency of inhibition is highly sensitive to the nitrogen's position.

For instance, in the pursuit of inhibitors for the cell division cycle 7 (Cdc7) kinase, derivatives of 5-azaindole demonstrated potent inhibitory activity. In stark contrast, the corresponding 4-, 6-, and 7-azaindole isomers exhibited lower inhibitory activity and selectivity.[1][4] This suggests that the nitrogen placement at the 5-position is optimal for interaction with the Cdc7 active site.

Conversely, for the c-Met kinase, both 4-azaindole and 7-azaindole scaffolds have yielded potent inhibitors, with reported IC₅₀ values in the low nanomolar range.[1] Similarly, a study on p38 MAP kinase inhibitors identified a potent series based on the 4-azaindole core.[3] In the case of DYRK1A inhibitors, 7-azaindole derivatives were found to be considerably more active than their 6-azaindole counterparts.[4]

These findings underscore the importance of empirical testing of different regioisomers during the lead optimization phase of kinase inhibitor development.

Beyond Kinases: Diverse Biological Activities

The differential potency of azaindole regioisomers extends to other target classes. In the context of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a comparative study revealed that 4-azaindole and 7-azaindole analogs displayed superior efficacy compared to the parent indole compound. Conversely, the 5-azaindole and 6-azaindole derivatives showed reduced efficacy.[1][2]

In a fascinating example from cannabinoid receptor modulation, 7-azaindole-2-carboxamides completely lost their ability to bind to the CB1 receptor. In contrast, 6-azaindole-2-carboxamides exhibited modest binding affinity, suggesting that the 6-azaindole scaffold could be a more viable bioisostere for this particular target class.[5]

Visualizing the Mechanism: Kinase Inhibition Pathway

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and the downstream PI3K/AKT pathway, a common target for azaindole-based inhibitors. The diagram highlights the point of inhibition by a generic azaindole derivative.

Kinase_Inhibition_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Cell_Response Cell Proliferation, Survival AKT->Cell_Response Promotes Azaindole Azaindole Inhibitor Azaindole->RTK Inhibits

A simplified receptor tyrosine kinase signaling pathway inhibited by an azaindole derivative.

Experimental Protocols

The following provides a generalized methodology for key experiments cited in the comparison of azaindole regioisomers.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of a compound against a specific kinase.

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ³²P-ATP or ³³P-ATP (radiolabeled ATP)

  • Test compounds (azaindole derivatives) dissolved in DMSO

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding radiolabeled ATP.

  • Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines

  • Cell culture medium and supplements

  • Test compounds (azaindole derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to a DMSO-treated control.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value from the dose-response curve.

Conclusion

The choice of the azaindole regioisomer is a critical decision in drug design that can significantly impact the potency and selectivity of a compound. While 7-azaindole is the most prevalent scaffold in the literature, this comparative guide demonstrates that other isomers can offer superior performance for specific biological targets. For drug development professionals, a thorough evaluation of all four regioisomers during the early stages of a project can unlock novel structure-activity relationships and ultimately lead to the discovery of more potent and effective therapeutics.

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for the comparative evaluation of azaindole regioisomers.

Experimental_Workflow Synthesis Synthesis of 4-, 5-, 6-, 7-Azaindole Derivatives Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Signaling) Synthesis->Cell_Based_Assay Potency_Selectivity Determine Potency (IC50/Ki) and Selectivity Biochemical_Assay->Potency_Selectivity Cell_Based_Assay->Potency_Selectivity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Potency_Selectivity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

General experimental workflow for the evaluation of azaindole isomers.

References

Comparative Cross-Reactivity Profiling of 1H-Pyrrolo[2,3-b]pyridine-5-methanamine and Related 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of compounds based on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, with a focus on kinase selectivity. Due to the limited publicly available data for 1H-Pyrrolo[2,3-b]pyridine-5-methanamine, this guide leverages data from structurally related 7-azaindole derivatives to provide a representative overview of the scaffold's kinase interaction landscape. The 7-azaindole core is a well-established hinge-binding motif in numerous kinase inhibitors, making its selectivity profile a critical aspect of drug development.[1][2]

Data Presentation: Kinase Selectivity of 7-Azaindole Derivatives

The following tables summarize the inhibitory activities (IC50) of various 1H-pyrrolo[2,3-b]pyridine derivatives against a panel of kinases. This data, gathered from multiple studies, illustrates the potency and selectivity of this scaffold.

Table 1: Inhibitory Activity of Representative 7-Azaindole Derivatives against Various Kinases

Compound ID/ReferencePrimary Target(s)Off-Target KinasesIC50 (nM)Notes
Compound 4h [3][4]FGFR1, FGFR2, FGFR3FGFR47, 9, 25712
Unnamed TNIK Inhibitor TNIK-<1A series of potent TNIK inhibitors were identified.
Compound 22 [5]CDK8-48.6A potent type II CDK8 inhibitor.[5]
GSK1070916 [6]Aurora B/C--A selective Aurora B/C inhibitor based on the 7-azaindole scaffold.[6]
Compound 34d [6]CDK9CDK1, CDK231240, 1600
Compound 13 PI3Kγ-7A potent PI3Kγ inhibitor.
Compound 90 [6]IKK2IKK1, AurB-Exhibits ~80-fold selectivity over IKK1.[6]

Table 2: Kinome Scan Data for a 2,5-disubstituted-7-azaindole (Compound 19)

This table presents a broader view of the selectivity of the 7-azaindole scaffold, showing inhibition of 34 out of 104 kinases tested for a representative compound.[7]

Kinase FamilyInhibited Kinases (selected examples)
Tyrosine KinasesABL1, ALK, CSF1R, EPHA3, EPHA5, FGFR1, FLT3, LCK, SRC
Serine/Threonine KinasesAURKA, AURKB, CDK2, CHEK1, DYRK1A, MAP4K4, PAK1, ROCK1
Lipid KinasesPIK3C2A, PIK3CA, PIK3CB, PIK3CD

Note: This is a partial list to illustrate the broad activity. For complete datasets, refer to the original publications.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

Synthesis of this compound

A plausible synthetic route for this compound involves the reductive amination of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

  • Ammonia or an ammonia source (e.g., ammonium acetate)

  • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., methanol, dichloromethane)

  • Inert atmosphere (e.g., nitrogen, argon)

Procedure:

  • Dissolve 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in the anhydrous solvent under an inert atmosphere.

  • Add the ammonia source in excess.

  • Stir the mixture at room temperature for a designated period to allow for imine formation.

  • Add the reducing agent portion-wise while maintaining the inert atmosphere and controlling the temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by adding water or a suitable quenching agent.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain this compound.

In Vitro Kinase Assays

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the test compound to the kinase of interest.

Materials:

  • FGFR kinase (e.g., FGFR1, FGFR2, FGFR4)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test compound (e.g., 1H-pyrrolo[2,3-b]pyridine derivative)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plate

Procedure:

  • Prepare serial dilutions of the test compound in Kinase Buffer A.

  • Prepare a 2X kinase/antibody mixture in Kinase Buffer A.

  • Prepare a 2X tracer solution in Kinase Buffer A.

  • In a 384-well plate, add 5 µL of the test compound dilution.

  • Add 5 µL of the 2X kinase/antibody mixture to each well.

  • Add 5 µL of the 2X tracer solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.

This luminescent assay measures the amount of ADP produced during the kinase reaction.

Materials:

  • TNIK kinase

  • Substrate (e.g., Myelin Basic Protein)

  • ATP

  • TNIK Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 2.5 mM MnCl2; 50 µM DTT)[8]

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plate

Procedure:

  • Prepare serial dilutions of the test compound in TNIK Kinase Buffer.

  • In a 384-well plate, add 1 µL of the test compound dilution.

  • Add 2 µL of TNIK enzyme solution to each well.

  • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways in which kinases targeted by 7-azaindole derivatives play a crucial role.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) Akt->Downstream

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription

Caption: The FGFR signaling pathway, crucial for cell growth, proliferation, and differentiation.[9][10][11][12]

TNIK_Wnt_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation APC_Axin APC/Axin Complex APC_Axin->GSK3b TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF accumulates and translocates to nucleus TNIK TNIK TNIK->TCF_LEF phosphorylates Transcription Target Gene Transcription TCF_LEF->Transcription

Caption: The role of TNIK in the canonical Wnt signaling pathway.[13][14][15]

Experimental Workflow for Kinase Inhibitor Profiling

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., 1H-Pyrrolo[2,3-b]pyridine -5-methanamine) Incubation Incubation of Compound with Kinases Compound->Incubation KinasePanel Kinase Panel (e.g., 400+ kinases) KinasePanel->Incubation AssayReagents Assay Reagents (ATP, Substrate, Buffers) AssayReagents->Incubation Detection Signal Detection (Luminescence, Fluorescence, or Radioactivity) Incubation->Detection IC50 IC50 Determination Detection->IC50 Selectivity Selectivity Profiling (Comparison across kinases) IC50->Selectivity

Caption: A generalized workflow for in vitro kinase inhibitor profiling.

References

A Head-to-Head Comparison of Synthetic Routes to 1H-Pyrrolo[2,3-B]pyridine-5-methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Synthesis

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The 5-methanamine derivative, in particular, serves as a crucial building block for compounds targeting a variety of signaling pathways. This guide provides a head-to-head comparison of two prominent synthetic routes to 1H-Pyrrolo[2,3-B]pyridine-5-methanamine, offering a comprehensive overview of their respective methodologies, yields, and strategic considerations.

Route 1: Reduction of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

This widely utilized route commences with the synthesis of the 5-cyano-7-azaindole intermediate, which is subsequently reduced to the desired primary amine. The synthesis of the nitrile precursor typically starts from the readily available 5-bromo-7-azaindole.

Experimental Protocols: Route 1

Step 1a: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile (Rosenmund-von Braun Reaction)

  • Procedure: In a 500 L reactor, 40 kg of 5-bromo-7-azaindole, 200 kg of N-methylpyrrolidone (NMP), and 20 kg of cuprous cyanide are added sequentially. The mixture is heated to 180°C under a nitrogen atmosphere and maintained at this temperature for 15 hours. The reaction is monitored by HPLC. Upon completion, the mixture is cooled, diluted with ethyl acetate, and washed with aqueous ammonia to remove copper salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from ethyl acetate with activated carbon treatment.[1]

  • Yield: 79.3%[1]

  • Purity: 99.8%[1]

Step 1b: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile (Palladium-Catalyzed Cyanation)

  • Procedure: To a solution of 5-bromo-7-azaindole (300 mg, 1.52 mmol) in DMF (10 ml), sodium cyanide (150 mg, 3.06 mmol), cuprous iodide (45 mg, 0.24 mmol), and tetrakis(triphenylphosphine)palladium(0) (100 mg, 0.087 mmol) are added. The reaction mixture is heated at 125°C under an argon atmosphere for 48 hours. After cooling, the mixture is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer is dried and concentrated to yield the crude product.[1]

  • Yield: Not explicitly stated, but this method is presented as an alternative to the Rosenmund-von Braun reaction.

Step 2: Reduction of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

Two common methods for the reduction of the nitrile to the primary amine are presented below.

Method A: Lithium Aluminum Hydride (LAH) Reduction

  • General Procedure: In a flame-dried round-bottom flask under an inert atmosphere, a solution of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (typically 2-4 equivalents) in anhydrous THF at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC). The reaction is then cooled to 0°C and cautiously quenched by the sequential addition of water, 15% aqueous NaOH, and then water again. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford this compound.

Method B: Catalytic Hydrogenation with Raney Nickel

  • General Procedure: 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is dissolved in a suitable solvent, such as ethanol or methanol, saturated with ammonia. Raney Nickel catalyst (typically 10-20% by weight) is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperature. The reaction is monitored by the cessation of hydrogen uptake. After the reaction is complete, the catalyst is carefully filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure to yield this compound.[2][3][4][5]

Route 2: Synthesis from 5-Halomethyl-1H-pyrrolo[2,3-b]pyridine

This alternative route involves the preparation of a 5-halomethyl-7-azaindole intermediate, followed by conversion to the amine. This can be achieved through various methods, including the Gabriel synthesis or displacement with azide followed by reduction.

Experimental Protocols: Route 2

Step 1: Synthesis of 5-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine

  • A common method for the synthesis of such an intermediate would involve the radical bromination of 5-methyl-1H-pyrrolo[2,3-b]pyridine using N-bromosuccinimide (NBS) and a radical initiator like AIBN in a solvent such as carbon tetrachloride or acetonitrile. The pyrrole nitrogen would likely require protection (e.g., with a tosyl or BOC group) prior to this step to prevent side reactions.

Step 2: Synthesis of this compound via Azide Intermediate

  • Procedure: A solution of 5-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine in a polar aprotic solvent like DMF is treated with sodium azide. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the crude 5-(azidomethyl)-1H-pyrrolo[2,3-b]pyridine. This intermediate is then reduced to the primary amine, for example, by catalytic hydrogenation (H₂/Pd-C) in a solvent like ethanol or by using triphenylphosphine followed by hydrolysis (Staudinger reduction).

Quantitative Data Summary

ParameterRoute 1: Nitrile ReductionRoute 2: From 5-Halomethyl Derivative
Starting Material 5-Bromo-7-azaindole5-Methyl-7-azaindole
Key Intermediates 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile5-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine, 5-(Azidomethyl)-1H-pyrrolo[2,3-b]pyridine
Number of Steps 23 (including protection/deprotection)
Overall Yield Good to Excellent (typically >60%)Moderate to Good (highly dependent on each step)
Reagents & Conditions Nitrile formation: CuCN/NMP at 180°C or Pd(PPh₃)₄/NaCN at 125°C. Reduction: LiAlH₄/THF or H₂/Raney Ni.Bromination: NBS/AIBN. Azide displacement: NaN₃/DMF. Reduction: H₂/Pd-C or PPh₃/H₂O.
Safety Considerations Use of highly toxic cyanides. LAH is pyrophoric. High-pressure hydrogenation requires specialized equipment.Use of lachrymatory brominating agents. Azides can be explosive.

Head-to-Head Comparison

FeatureRoute 1: Nitrile ReductionRoute 2: From 5-Halomethyl Derivative
Efficiency Generally more efficient with higher overall yields.Can be less efficient due to the multi-step nature and potential for side reactions.
Scalability The Rosenmund-von Braun reaction for the nitrile synthesis is scalable.[1]Radical bromination can sometimes be challenging to control on a large scale.
Reagent Availability Starting materials and reagents are readily available.5-Methyl-7-azaindole may be less common than the 5-bromo derivative.
Safety & Handling Involves highly toxic cyanides and pyrophoric LAH.Involves hazardous reagents like NBS and potentially explosive azides.
Versatility The nitrile intermediate is stable and can be stored.The halomethyl intermediate can be unstable and is often used immediately.

Logical Relationships in Synthetic Planning

The choice between these two synthetic routes depends on several factors, including the scale of the synthesis, available equipment, and safety protocols. Route 1 is often preferred for its efficiency and high yields, especially if the necessary precautions for handling cyanides and LAH are in place. Route 2 offers an alternative that avoids the use of cyanides but introduces its own set of challenges, including the handling of potentially unstable intermediates and explosive azides.

G cluster_0 Route 1: Nitrile Reduction cluster_1 Route 2: From 5-Halomethyl Derivative A 5-Bromo-7-azaindole B 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile A->B CuCN or Pd(0)/NaCN C This compound B->C LiAlH4 or H2/Raney Ni H Target Compound D 5-Methyl-7-azaindole E 5-(Bromomethyl)-7-azaindole D->E NBS/AIBN F 5-(Azidomethyl)-7-azaindole E->F NaN3 G This compound F->G H2/Pd-C or PPh3/H2O

Caption: Comparison of two synthetic routes to the target compound.

Biological Context: FGFR Signaling Pathway

1H-Pyrrolo[2,3-b]pyridine derivatives are potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases.[6][7] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it an attractive therapeutic target. The 5-methanamine group of the title compound can serve as a key attachment point for side chains that modulate the potency and selectivity of these inhibitors.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 STAT STAT FGFR->STAT CellResponse Cellular Responses (Proliferation, Survival, etc.) PLCg->CellResponse PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT AKT->CellResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse STAT->CellResponse

Caption: Simplified overview of the FGFR signaling cascade.

References

A Comparative Guide to Analytical Methods for Quantifying 1H-Pyrrolo[2,3-B]pyridine-5-methanamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methods for the quantitative determination of 1H-Pyrrolo[2,3-B]pyridine-5-methanamine in biological samples such as plasma and urine. As a novel compound, specific validated methods are not yet established in the public domain. Therefore, this guide draws upon established methodologies for structurally similar compounds, including heterocyclic amines and other pyrrolopyridine derivatives, to propose and compare viable analytical strategies. The primary techniques discussed are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the available analytical technologies and their respective performance characteristics. The experimental protocols and data presented are based on analogous compounds and should be adapted and validated for the specific quantification of this compound.

Physicochemical Properties of the Analyte Scaffold

Understanding the physicochemical properties of the core structure, 1H-Pyrrolo[2,3-b]pyridine (also known as 7-azaindole), is crucial for method development.

PropertyValueReference
Molecular FormulaC₇H₆N₂[1]
Molecular Weight118.14 g/mol [1]
InChIKeyMVXVYAKCVDQRLW-UHFFFAOYSA-N[1]
DescriptionWhite to light yellow powder or crystalTCI Chemicals

Note: The properties of the specific compound this compound will differ from the parent scaffold and should be experimentally determined.

Comparison of Proposed Analytical Methods

The two most promising methods for the quantification of this compound in biological matrices are LC-MS/MS and HPLC-UV. Each method offers a distinct set of advantages and disadvantages in terms of sensitivity, selectivity, and accessibility.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of LC-MS/MS and HPLC-UV methods, based on data from the analysis of similar small molecule amines and heterocyclic compounds in biological samples.[2][3]

ParameterLC-MS/MS (Proposed)HPLC-UV (Proposed)
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mL10 - 100 ng/mL
Linearity (R²) > 0.99> 0.99
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Intra-day Accuracy (%Bias) ± 15%± 15%
Inter-day Accuracy (%Bias) ± 15%± 15%
Selectivity High (based on mass-to-charge ratio)Moderate (potential for interference from co-eluting compounds)
Sample Volume 10 - 100 µL50 - 200 µL

Disclaimer: The data presented in this table is representative of performance for analogous compounds and must be experimentally validated for this compound.

Experimental Protocols

Detailed experimental protocols for the proposed LC-MS/MS and HPLC-UV methods are provided below. These protocols are based on established methods for similar analytes and should serve as a starting point for method development and validation.[2][3]

Method 1: LC-MS/MS for Quantification in Human Plasma

This method is anticipated to provide high sensitivity and selectivity, making it suitable for pharmacokinetic studies where low concentrations of the analyte are expected.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: UPLC/HPLC system capable of binary gradient elution.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation from matrix components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.

  • Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Method 2: HPLC-UV for Quantification in Human Urine

This method offers a more accessible and cost-effective alternative to LC-MS/MS, suitable for studies where higher analyte concentrations are anticipated.

1. Sample Preparation (Solid-Phase Extraction):

  • Precondition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Dilute 100 µL of urine sample with 400 µL of 2% phosphoric acid in water.

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of a suitable buffer (e.g., 20 mM phosphate buffer, pH 3.0) and acetonitrile. The exact composition should be optimized for adequate retention and separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: Wavelength to be determined based on the UV spectrum of this compound.

Visualizations

Experimental Workflows

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (5 µL) reconstitute->inject separation UPLC Separation (C18 Column) inject->separation detection MS/MS Detection (MRM Mode) separation->detection data data detection->data Data Acquisition and Quantification

Caption: LC-MS/MS experimental workflow for plasma samples.

HPLC_UV_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis HPLC-UV Analysis urine Urine Sample (100 µL) dilute Dilute with Acidic Solution urine->dilute load Load onto SPE Cartridge dilute->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (20 µL) reconstitute->inject separation HPLC Separation (C18 Column) inject->separation detection UV Detection separation->detection data data detection->data Data Acquisition and Quantification

Caption: HPLC-UV experimental workflow for urine samples.

Bioanalytical Method Validation Process

The validation of any quantitative bioanalytical method is critical to ensure the reliability of the data. The following diagram illustrates the key parameters that must be assessed according to regulatory guidelines, such as those from the FDA and EMA.[4][5]

Bioanalytical_Validation cluster_stability Stability Assessment Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Linearity Linearity & Range Validation->Linearity Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability FreezeThaw Freeze-Thaw Stability->FreezeThaw BenchTop Bench-Top Stability->BenchTop LongTerm Long-Term Stability->LongTerm StockSolution Stock Solution Stability->StockSolution

References

Safety Operating Guide

Proper Disposal of 1H-Pyrrolo[2,3-b]pyridine-5-methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of 1H-Pyrrolo[2,3-b]pyridine-5-methanamine, a heterocyclic amine compound. The following procedures are based on best practices for similar chemical structures and are intended to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Protocols

Prior to disposal, it is crucial to adhere to strict safety measures when handling this compound.

Personal Protective Equipment (PPE): All personnel handling this compound should wear appropriate PPE, including:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]

General Handling Precautions:

  • Avoid direct contact with skin and eyes.[2]

  • Prevent the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The recommended procedure is as follows:

  • Waste Collection: Collect waste material in a designated, properly labeled, and sealed container.

  • Consult a Licensed Waste Disposal Service: The primary and most crucial step is to contact a licensed chemical waste disposal company.[3] They are equipped to handle and transport hazardous materials safely.

  • Method of Disposal: The recommended method of disposal for this type of organic compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Environmental Precautions: Do not allow the material to contaminate water sources, foodstuffs, or animal feed.[3] Discharge into sewer systems is strictly prohibited.[3]

Accidental Release Measures

In the event of a spill or accidental release:

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup: Collect the spilled material and place it in a suitable container for disposal.[1]

  • Ventilation: Ensure adequate ventilation of the affected area.

Summary of Safety and Disposal Information

Information TypeGuideline
Primary Disposal Method Contact a licensed waste disposal service.
Recommended Technology Controlled incineration or chemical destruction.[3]
Handling Location Well-ventilated area, preferably a chemical fume hood.[1][2]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.
Environmental Protection Do not discharge to sewers or contaminate water.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Waste Generation B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Store in a Designated Waste Accumulation Area C->D E Contact Licensed Waste Disposal Company D->E F Arrange for Pickup and Transportation E->F G Disposal by Controlled Incineration or Chemical Destruction F->G H End: Proper Disposal Complete G->H

Caption: Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.